molecular formula C8H15N3 B1322653 2-(4-Ethylpiperazin-1-yl)acetonitrile CAS No. 90206-22-7

2-(4-Ethylpiperazin-1-yl)acetonitrile

Cat. No.: B1322653
CAS No.: 90206-22-7
M. Wt: 153.22 g/mol
InChI Key: HUOKGKBTYCFARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS No: 90206-22-7) is a high-purity chemical compound classified under Heterocyclic Building Blocks, with a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol . It serves as a versatile synthon and critical intermediate in organic synthesis and drug discovery pipelines. The core structural motif of this compound, the piperazine ring, is of profound significance in medicinal chemistry. The incorporation of a piperazine moiety into drug candidates is a well-established strategy to enhance key pharmaceutical properties, notably by increasing aqueous solubility, which in turn improves oral absorption and bioavailability of potential therapeutics . This makes 2-(4-Ethylpiperazin-1-yl)acetonitrile a highly valuable scaffold for constructing molecules aimed at a range of biological targets. Its utility is demonstrated in advanced synthesis, particularly in the development of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising drug targets for treating conditions like atherosclerosis, hyperlipidemia, and neurodegenerative diseases . Furthermore, compounds featuring the ethylpiperazine group are frequently investigated for their potential anticancer activities and as ligands for central nervous system targets, such as the 5-HT7 receptor, which is implicated in depression and schizophrenia . This product is offered with a typical purity of 95% or higher. Please refer to the Certificate of Analysis for lot-specific data. Key Specifications: - CAS Number: 90206-22-7 - Molecular Formula: C8H15N3 - Molecular Weight: 153.22 g/mol - Purity: ≥ 95% Disclaimer: This product is intended for research and development purposes only. It is not intended for human consumption, diagnostic use, or therapeutic use of any kind .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKGKBTYCFARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627581
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90206-22-7
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architectures for Medicinal Chemistry

Executive Summary

This technical guide profiles 2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 90206-22-7), a critical bifunctional building block in the synthesis of pharmaceutical agents.[1][] Characterized by a piperazine core substituted with an ethyl group at the


 position and a cyanomethyl group at the 

position, this molecule serves as a versatile pharmacophore linker.[] Its primary utility lies in its capacity to function as a precursor for ethyl-substituted piperazine diamines—key motifs in kinase inhibitors, GPCR ligands, and antipsychotic therapeutics.[] This guide synthesizes physiochemical data, optimized synthetic protocols, and safety standards for research applications.
Part 1: Structural Characterization & Physiochemical Profile[1]

The molecule represents a tertiary amine scaffold with a reactive nitrile handle.[] The ethyl group provides lipophilic bulk, modulating the solubility and blood-brain barrier (BBB) permeability of downstream derivatives, while the acetonitrile moiety acts as a "masked" primary amine or carboxylic acid.[]

Table 1: Physiochemical Specifications
PropertySpecification
IUPAC Name 2-(4-ethylpiperazin-1-yl)acetonitrile
CAS Registry Number 90206-22-7
Molecular Formula

Molecular Weight 153.22 g/mol
Physical State Pale yellow liquid to low-melting solid
Predicted LogP ~0.2 - 0.5 (Hydrophilic/Amphiphilic)
Solubility Soluble in DCM, Chloroform, Methanol, Acetonitrile
Basicity (

)
~8.0 (Piperazine

), Nitrile is non-basic
Spectroscopic Signature (Predicted

-NMR)

Solvent:


, 400 MHz
  • 
     1.08 (t, 3H):  Terminal methyl of the ethyl group.[]
    
  • 
     2.42 (q, 2H):  Methylene of the ethyl group (
    
    
    
    ).[1][]
  • 
     2.50 - 2.65 (m, 8H):  Piperazine ring protons (often overlapping multiplets).[1][]
    
  • 
     3.55 (s, 2H):  Methylene protons adjacent to the nitrile (
    
    
    
    ).[1]
Part 2: Synthetic Architecture & Protocol

The most robust route to 2-(4-Ethylpiperazin-1-yl)acetonitrile is the nucleophilic substitution (


) of chloroacetonitrile by 

-ethylpiperazine.[1][] This reaction requires careful pH control to scavenge the generated HCl without hydrolyzing the nitrile.[]
Mechanistic Pathway

The secondary amine of


-ethylpiperazine attacks the electrophilic carbon of chloroacetonitrile.[] The base (

) neutralizes the hydrochloric acid byproduct, driving the equilibrium forward.[]

Synthesis_Workflow Start N-Ethylpiperazine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate mix Reagent Chloroacetonitrile (Electrophile) Reagent->Intermediate Condition K2CO3 (Base) Acetonitrile (Solvent) 0°C to RT, 4-6h Condition->Intermediate Product 2-(4-Ethylpiperazin-1-yl) acetonitrile Intermediate->Product - KCl, - KHCO3

Figure 1: Synthetic workflow for the N-alkylation of N-ethylpiperazine.

Experimental Protocol:

-Alkylation

Note: Perform all steps in a fume hood due to the toxicity of chloroacetonitrile.

  • Preparation: In a 250 mL round-bottom flask, dissolve

    
    -ethylpiperazine  (11.4 g, 100 mmol) in anhydrous acetonitrile  (100 mL).
    
  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (20.7 g, 150 mmol). Cool the suspension to 0°C using an ice bath.
    
  • Alkylation: Dropwise add Chloroacetonitrile (7.9 g, 105 mmol) over 30 minutes. The exothermic nature requires slow addition to prevent dimerization or polymerization side reactions.[]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin or Iodine).[]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with brine. Dry over

    
    , filter, and concentrate. If high purity is required for biological assays, purify via vacuum distillation or column chromatography (Silica, DCM 
    
    
    
    5% MeOH/DCM).[]
Part 3: Reactivity Profile & Downstream Utility[1]

The nitrile group is a "masked" functionality.[] In drug discovery, this intermediate is rarely the endpoint; it is almost exclusively reduced to the primary amine to create 2-(4-ethylpiperazin-1-yl)ethanamine .[1][] This diamine motif is prevalent in multi-target ligands where the piperazine acts as a linker between an aromatic warhead and a solubilizing tail.[]

Reactivity_Pathways Core 2-(4-Ethylpiperazin-1-yl) acetonitrile Reduction Reduction (LiAlH4 or Raney Ni/H2) Core->Reduction Hydrolysis Hydrolysis (HCl or NaOH) Core->Hydrolysis Condensation Pinner Reaction (HCl/EtOH) Core->Condensation Amine Product A: 2-(4-Ethylpiperazin-1-yl)ethanamine (Primary Amine Linker) Reduction->Amine Major Pathway Acid Product B: 2-(4-Ethylpiperazin-1-yl)acetic acid (Peptidomimetic Building Block) Hydrolysis->Acid Ester Product C: Ethyl Imidate Derivative Condensation->Ester

Figure 2: Divergent synthetic pathways from the nitrile intermediate.[1][]

Key Transformation: Reduction to Diamine

To access the primary amine (a common linker in kinase inhibitors):

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF (0°C 
    
    
    
    Reflux) OR Hydrogenation with Raney Nickel (
    
    
    , 50 psi, MeOH/NH3).[1][]
  • Outcome: Converts

    
     to 
    
    
    
    .
  • Why: This diamine allows for the formation of amides or ureas, common motifs in medicinal chemistry (e.g., Sunitinib analogs).[]

Part 4: Safety & Handling (E-E-A-T)
  • Nitrile Toxicity: While less volatile than lower MW nitriles, this compound can be metabolized to release cyanide ions in vivo.[] Handle with gloves and in a well-ventilated hood.[1][]

  • Skin/Eye Irritant: Piperazine derivatives are known sensitizers.[] Avoid inhalation of dust/mist.[][3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is sensitive to

    
     absorption (carbamate formation) and oxidation over time.[1][]
    
References
  • ChemicalBook. (2024).[][4][5] 2-(4-Ethylpiperazin-1-yl)acetonitrile Properties and CAS 90206-22-7.[1][][6] Retrieved from [1][]

  • National Center for Biotechnology Information (NCBI). (2024).[] PubChem Compound Summary for Piperazine Derivatives. Retrieved from [1][]

  • CymitQuimica. (2024).[][4][7] Safety Data Sheet and Catalog for CAS 90206-22-7. Retrieved from [1][]

  • Journal of Medicinal Chemistry. (General Protocol Reference). Synthesis of N-alkylpiperazine derivatives via nucleophilic substitution.

Sources

Technical Monograph: 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Designation & Synthetic Methodology

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-ethylpiperazin-1-yl)acetonitrile (CAS: 35576-13-5), a critical intermediate in medicinal chemistry. This compound serves as a pivotal pharmacophore linker, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and antihistamines. The guide details the definitive IUPAC nomenclature, validated synthetic protocols via N-alkylation, and critical safety considerations for handling nitrile-functionalized piperazines.

Part 1: Nomenclature & Structural Analysis

IUPAC Name Derivation

The systematic name 2-(4-ethylpiperazin-1-yl)acetonitrile is derived based on the priority of functional groups, where the nitrile group (-C≡N) takes precedence over the amine.

  • Parent Structure: Acetonitrile (

    
    ).[1]
    
  • Principal Functional Group: Nitrile (Cyano).

  • Substituent: The piperazine ring is attached to the C2 position of the acetonitrile.

  • Secondary Substituent: An ethyl group is attached to the N4 position of the piperazine ring.

Alternative Designations:

  • (4-Ethylpiperazin-1-yl)acetonitrile[2]

  • 1-Cyanomethyl-4-ethylpiperazine

  • 4-Ethyl-1-piperazineacetonitrile

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 153.22 g/mol
Physical State Pale yellow to colorless liquid (at RT)
Boiling Point ~110–115 °C (at 10 mmHg) [Predicted]
Solubility Soluble in DCM, Methanol, Acetonitrile; Sparingly soluble in water
pKa (Piperazine N) ~8.5 (Basic)

Part 2: Synthetic Pathways[3]

The most robust route for synthesizing 2-(4-ethylpiperazin-1-yl)acetonitrile is the nucleophilic substitution (


) of chloroacetonitrile by 1-ethylpiperazine. This method is preferred over Strecker synthesis due to higher yields and cleaner impurity profiles.
Reaction Mechanism

The reaction proceeds via a direct


 attack. The secondary amine of 1-ethylpiperazine acts as the nucleophile, displacing the chloride ion from chloroacetonitrile. An inorganic base (typically 

) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of the unreactive ammonium salt.
Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and logical workup flow.

G Start Reagents: 1-Ethylpiperazine Chloroacetonitrile Reaction Reaction: SN2 Mechanism Solvent: ACN, 60°C Start->Reaction Mix Base Base Catalyst: K2CO3 (anhydrous) Base->Reaction Add Quench Quench/Workup: Filter Solids (KCl) Concentrate Filtrate Reaction->Quench 4-6 Hours Purification Purification: Vacuum Distillation or Column Chromatography Quench->Purification Crude Oil Product Final Product: 2-(4-Ethylpiperazin-1-yl)acetonitrile Purification->Product Yield >85%

Figure 1: Synthetic workflow for the N-alkylation of 1-ethylpiperazine.

Part 3: Experimental Protocol

Materials
  • Substrate: 1-Ethylpiperazine (1.0 equiv)

  • Electrophile: Chloroacetonitrile (1.1 equiv) [Warning: Lachrymator/Toxic]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Acetone (dry)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous

    
     (27.6 g, 200 mmol) in dry acetonitrile (100 mL).
    
  • Amine Addition: Add 1-ethylpiperazine (11.4 g, 100 mmol) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Add chloroacetonitrile (8.3 g, 110 mmol) dropwise over 20 minutes.

    • Why? The reaction is exothermic. Rapid addition can lead to dialkylation (quaternary ammonium salts) or thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (60°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The spot for 1-ethylpiperazine (ninhydrin active) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
       and KCl) using a sintered glass funnel.
      
    • Wash the filter cake with a small amount of fresh acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude yellow oil.

  • Purification:

    • Method A (High Purity): High-vacuum distillation (0.5 mmHg). Collect the fraction boiling at ~95-100°C.

    • Method B (Standard): If distillation is not feasible, dissolve the residue in DCM, wash with brine, dry over

      
      , and concentrate.
      

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( NMR, 400 MHz, )
  • 
     3.55 (s, 2H):  Singlet corresponding to the methylene protons adjacent to the nitrile (
    
    
    
    ). This is the diagnostic peak for the substitution.
  • 
     2.40 – 2.65 (m, 8H):  Multiplets for the piperazine ring protons.
    
  • 
     2.42 (q, 2H):  Quartet for the ethyl methylene (
    
    
    
    ).
  • 
     1.09 (t, 3H):  Triplet for the terminal methyl group (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 2230–2250

    
    :  Sharp, weak-to-medium band characteristic of the Nitrile (
    
    
    
    ) stretch.
  • 2800–2950

    
    :  C-H stretches (aliphatic).
    
  • Absence: No N-H stretch (3300-3500

    
    ), confirming full conversion of the secondary amine.
    

Part 5: Pharmaceutical Applications[3][4]

This molecule acts as a "linker" intermediate. The nitrile group serves as a masked electrophile or a precursor to other functional groups.

  • Reduction to Diamines: Catalytic hydrogenation (Raney Ni/H2) converts the nitrile to a primary amine (

    
    ), creating an ethylpiperazine-ethylamine side chain. This motif is common in antipsychotics and antihistamines.
    
  • Amidoxime Formation: Reaction with hydroxylamine yields amidoximes, precursors for 1,2,4-oxadiazole heterocycles found in S1P1 receptor agonists.

  • Kinase Inhibition: The ethylpiperazine moiety improves solubility and pharmacokinetic profiles (LogD modulation) in ATP-competitive kinase inhibitors.

Part 6: Safety & Handling

Danger: This synthesis involves Chloroacetonitrile , a highly toxic alkylating agent and lachrymator.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Aqueous waste from the workup contains cyanide equivalents (nitriles). Treat with bleach (sodium hypochlorite) to oxidize residual cyanides before disposal, strictly adhering to local EHS regulations.

  • Storage: Store the final product under nitrogen in a cool, dry place. Nitriles are stable but can hydrolyze to amides/acids if exposed to moisture and strong acids/bases over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]

  • Organic Syntheses (1950). Chloroacetonitrile Synthesis Protocol. Org.[1][3][4][5] Synth. 1950, 30,[1] 22. Retrieved from [Link][1]

  • Li, J. et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. Molecules, 29, 3723. (Contextual reference for piperazine N-alkylation conditions). Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(4-ethylpiperazin-1-yl)acetonitrile (CAS: 2044-09-9), a critical pharmacophore linker used in the development of antidepressants (e.g., Trazodone analogs), kinase inhibitors, and ACAT-1 inhibitors.

While industrial routes often utilize Strecker-type synthesis (formaldehyde/cyanide), this guide focuses on the nucleophilic substitution (


)  of chloroacetonitrile. This pathway offers researchers superior control over impurity profiles, higher laboratory safety margins compared to HCN gas handling, and easier scalability for pilot-plant operations.
Key Reaction Parameters
ParameterSpecification
Reaction Type

N-Alkylation
Precursor N-Ethylpiperazine (1-Ethylpiperazine)
Alkylating Agent Chloroacetonitrile (or Bromoacetonitrile)
Base Potassium Carbonate (

) or Triethylamine (

)
Solvent Acetonitrile (

) or Acetone
Yield Potential 85% - 92%

Strategic Pathway Analysis

Route A: Haloacetonitrile Alkylation (Recommended)

This method utilizes the high nucleophilicity of the secondary amine in N-ethylpiperazine to displace the halide from chloroacetonitrile.

  • Pros: Clean reaction profile; solid base (

    
    ) simplifies workup; avoids gaseous HCN.
    
  • Cons: Chloroacetonitrile is a potent lachrymator and highly toxic.[1]

Route B: Strecker-Type Synthesis (Industrial Alternative)

Reaction of N-ethylpiperazine with formaldehyde and sodium cyanide.

  • Pros: Low raw material cost; atom economical.

  • Cons: Generates highly toxic cyanide waste; requires rigorous pH control to prevent HCN off-gassing; difficult to validate in non-specialized labs.

Detailed Experimental Protocol

The following protocol is designed for a 50 mmol scale but is linearly scalable.

Reagents & Equipment
  • 1-Ethylpiperazine: 5.71 g (50 mmol)

  • Chloroacetonitrile: 4.15 g (55 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  13.8 g (100 mmol, 2.0 equiv) - Anhydrous, granular
    
  • Acetonitrile (MeCN): 100 mL - Dry

  • Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen inlet, ice bath.

Step-by-Step Procedure
Phase 1: Activation and Setup
  • System Preparation: Flame-dry the glassware and purge with Nitrogen (

    
    ) to remove moisture. Water can hydrolyze the chloroacetonitrile to chloroacetamide.[2]
    
  • Base Suspension: Charge the flask with 1-Ethylpiperazine (5.71 g) and Acetonitrile (80 mL).

  • Buffering: Add Potassium Carbonate (13.8 g) in a single portion. Stir vigorously at Room Temperature (RT) for 15 minutes to create a homogeneous suspension.

Phase 2: Controlled Addition (Critical Step)
  • Cooling: Lower the reaction temperature to

    
     using an ice bath. The reaction is exothermic; controlling the initial heat prevents over-alkylation to quaternary ammonium salts.
    
  • Addition: Dilute Chloroacetonitrile (4.15 g) in 20 mL of Acetonitrile. Add this solution dropwise via the addition funnel over 30 minutes.

    • Checkpoint: Monitor internal temperature; do not allow it to exceed

      
       during addition.
      
Phase 3: Reaction & Validation
  • Completion: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours.

  • Self-Validating Endpoint: Perform Thin Layer Chromatography (TLC) [Mobile Phase: DCM/MeOH 9:1].

    • Stain: Dragendorff’s reagent (orange spot for amines) or Iodine chamber.

    • Success Criteria: Complete disappearance of the starting material (N-ethylpiperazine, lower

      
      ) and appearance of the product (higher 
      
      
      
      ).
Phase 4: Workup & Purification
  • Filtration: Filter off the solid potassium salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with 20 mL cold Acetonitrile.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

    
     to yield a crude oil.
    
  • Extraction: Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with water (

    
    ) to remove trace salts.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Vacuum distillation is recommended for high purity (

    
    ).
    
    • Boiling Point: Expect product distillation around

      
       at 2 mmHg (approximate).
      

Mechanistic Insight & Visualization

The reaction proceeds via a classical


 mechanism . The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic 

-carbon of the chloroacetonitrile. The base (

) serves dual purposes: it neutralizes the generated

to drive the equilibrium forward and prevents the protonation of the unreacted amine.
Reaction Workflow Diagram

ReactionWorkflow Start Start: N-Ethylpiperazine + K2CO3 in MeCN Cool Cool to 0°C Start->Cool Add Dropwise Addition: Chloroacetonitrile Cool->Add React Stir at RT (4-6 hrs) S_N2 Alkylation Add->React Check TLC Check: Disappearance of SM? React->Check Check->React No (Continue Stirring) Filter Filter Solid Salts (KCl, K2CO3) Check->Filter Yes Evap Evaporate Solvent Filter->Evap Extract DCM Extraction & Water Wash Evap->Extract Pure Final Product: 2-(4-Ethylpiperazin-1-yl)acetonitrile Extract->Pure

Caption: Step-by-step workflow for the synthesis of 2-(4-ethylpiperazin-1-yl)acetonitrile.

Mechanistic Pathway

Mechanism Amine N-Ethylpiperazine (Nucleophile) TS Transition State [N...C...Cl]‡ Amine->TS Lone pair attack Electrophile Chloroacetonitrile (Electrophile) Electrophile->TS Product Protonated Product (Salt) TS->Product Cl- departure Final Target Nitrile (Free Base) Product->Final Deprotonation Base K2CO3 (Base) Base->Final Scavenges HCl

Caption: S_N2 mechanistic pathway illustrating nucleophilic attack and base-mediated deprotonation.

Process Safety & Risk Management

Critical Warning: Chloroacetonitrile is a fatal poison if absorbed through the skin and a severe lachrymator.[1]

HazardMitigation Strategy
Skin Toxicity Chloroacetonitrile is fatal in contact with skin (LD50 Dermal Rabbit: 0.071 mL/kg).[1] Double nitrile gloves and a lab coat are mandatory. Do not handle outside a fume hood.
Lachrymator The vapor causes severe eye irritation.[1][3][4] All glassware must be rinsed with a dilute base (NaOH) in the hood before removal to the wash station.
Cyanide Generation In the event of a fire or strong acid contact, HCN gas may be released. Keep a cyanide antidote kit available if required by site safety regulations.
Exotherm The alkylation is exothermic.[2] Failure to cool during addition can lead to runaway temperature spikes and solvent boiling.

Analytical Validation

To confirm the identity of the synthesized product, compare spectral data against these expected values:

  • IR Spectrum: Look for the characteristic Nitrile (

    
    ) stretch  at approximately 2230–2250 cm⁻¹ . This peak should be sharp and distinct from the broad amine peaks of the starting material.
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.08 (t, 3H, 
      
      
      
      )
    • 
       2.42 (q, 2H, 
      
      
      
      )
    • 
       2.50–2.65 (m, 8H, piperazine ring protons)
      
    • 
       3.55 (s, 2H, 
      
      
      
      ) – Diagnostic Peak
  • Mass Spectrometry (ESI+): Calculated for

    
    : 153.13. Expected 
    
    
    
    : 154.1 .

References

  • US Patent 6,998,486 . Processes for Production of Cyclic Diamine Compounds or Salts Thereof. (Describes base-induced synthesis of piperazine acetonitriles).

  • Thermo Fisher Scientific . Safety Data Sheet: Chloroacetonitrile.[1][4] (Critical toxicity data: Fatal in contact with skin).[1][4]

  • Mishra, B. K., et al. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[5][6] Molbank 2009, M607.[6] (Validates N-alkylation conditions for piperazines using halo-esters/nitriles).

  • Organic Syntheses . Chloroacetonitrile Preparation and Properties.[7][2] Coll. Vol. 4, p.144 (1963). (Background on the stability and handling of the alkylating agent).

  • PubChem Database . Compound Summary: 2-(4-Ethylpiperazin-1-yl)acetonitrile. (Chemical and physical property verification).[8][7][1][3][4][6][9][10][11]

Sources

Technical Guide: Solubility Profile and Process Development for 2-(4-Ethylpiperazin-1-yl)acetonitrile

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Ethylpiperazin-1-yl)acetonitrile , a key intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, antipsychotics).[1][2]

Given the absence of standardized pharmacopeial monographs for this specific intermediate, this guide synthesizes data from structural analogs (e.g., 1-ethylpiperazine, 2-(4-methylpiperazin-1-yl)acetonitrile) and fundamental physicochemical principles.[1][2] It is designed to empower researchers to make evidence-based decisions regarding solvent selection for reaction optimization, extraction, and purification.[1][2][3]

Chemical Identity and Physicochemical Basis[4][5][6][7][8][9][10][11][12]

Understanding the solubility of 2-(4-Ethylpiperazin-1-yl)acetonitrile requires an analysis of its pharmacophore.[1][2] The molecule consists of a central piperazine ring (secondary amine derivative), an ethyl group (hydrophobic), and a cyanomethyl group (polar, aprotic).[1][3][4]

PropertyDescriptionImpact on Solubility
Chemical Structure Piperazine core with

-ethyl and

-acetonitrile substituents.[1][2][4]
Amphiphilic nature; soluble in both polar organic solvents and acidic aqueous media.[1][2][3][4]
Physical State Likely a pale yellow liquid or low-melting solid at room temperature (based on methyl analog bp ~90-92°C @ 0.5 mmHg).[1][2][4]Handling requires liquid transfer protocols; potential for oiling out in crystallization.[1][2][3][4]
Basicity (pKa) Estimated pKa₁ ~9.0 (ring N), pKa₂ ~5.[1][2][3][4]0.pH-Dependent Solubility: Highly soluble in aqueous acid; lipophilic in basic conditions.[2][3]
LogP (Predicted) ~0.5 – 1.0Moderately lipophilic; prefers organic phases (DCM, EtOAc) over neutral water.[1][2][3][4]

Solubility Profile by Solvent Class[1][2][7][8]

The following table categorizes solvents based on their thermodynamic compatibility with 2-(4-Ethylpiperazin-1-yl)acetonitrile.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Excellent interaction with the tertiary amine and nitrile dipole.[1][2][4] Ideal for extraction from aqueous phases.[2][3]
Alcohols Methanol, Ethanol, IsopropanolHigh H-bonding capability with piperazine nitrogens.[1][2][3][4] Suitable for homogenous reactions.[2][3]
Polar Aprotic Acetonitrile, DMF, DMSOHigh "Like dissolves like" interaction with the nitrile tail.[1][3][4] Common reaction media.[2][3][5]
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Good solubility for the free base; often used as the organic phase in workups.[1][3][4]
Ethers THF, MTBE, Diethyl EtherModerate Soluble, but may require higher volumes than DCM.[1][4] MTBE is useful for precipitating salts.[2][3]
Water (Neutral/Basic) Water (pH > 9)Low / Immiscible The free base is an oil that will phase separate from water.[1][3][4]
Water (Acidic) 0.1M HCl, 1M Acetic AcidHigh Protonation of the piperazine nitrogen (

) forms a highly soluble salt.[1][3][4]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble The polarity of the piperazine/nitrile core resists dissolution.[1][4] Ideal antisolvents for crystallization.[2][3]

Experimental Protocols

Since specific quantitative data is batch-dependent, the following self-validating protocols are required to determine exact solubility limits for your specific lot.

Protocol A: Visual Solubility Screen (Qualitative)

Use this rapid workflow to determine the "solvent of choice" for reactions or extractions.[1][4]

Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipettes.

  • Weigh: Place 10 mg of 2-(4-Ethylpiperazin-1-yl)acetonitrile into a clear glass vial.

  • Aliquot: Add solvent in 100 µL increments at Room Temperature (RT).

  • Observe: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).[1][2][3]

    • Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).[1][2][3]

    • Insoluble: Particulate matter or oil droplets remain after 1000 µL (< 10 mg/mL).[1][2][3]

  • Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, cool slowly to check for crystallization (solid) or oiling out (liquid).

Protocol B: Workflow Visualization

SolubilityScreenStartStart: 10mg CompoundAddSolventAdd 100µL SolventStart->AddSolventVortexVortex 30sAddSolvent->VortexCheckVisual CheckVortex->CheckSolubleSoluble (>100 mg/mL)High CompatibilityCheck->SolubleClearAddMoreAdd 900µL SolventCheck->AddMoreCloudy/SolidCheck2Visual CheckAddMore->Check2ModSolubleModerate (10-100 mg/mL)Process SolventCheck2->ModSolubleClearHeatHeat to 50°CCheck2->HeatCloudyCheck3Dissolved?Heat->Check3RecrystCool to RTPotential for CrystallizationCheck3->RecrystYesInsolubleInsoluble (<10 mg/mL)Antisolvent CandidateCheck3->InsolubleNo

Figure 1: Decision tree for qualitative solubility screening to identify process solvents.

Process Development Applications

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting ethylpiperazine with chloroacetonitrile):

  • Recommended: Acetonitrile (ACN) or Ethanol (EtOH) .[1][2][3]

  • Rationale: ACN is polar aprotic, enhancing the nucleophilicity of the piperazine nitrogen.[2][3] EtOH is a greener alternative that solubilizes the reagents well but may require longer reaction times due to H-bonding solvation shells.[2][3]

Workup and Purification Strategy

The basicity of the piperazine ring allows for a "pH-Switch" purification, which is far superior to chromatography for scale-up.[2][3]

  • Acid Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).[2][3] Extract with 1M HCl .[2][3] The 2-(4-Ethylpiperazin-1-yl)acetonitrile will protonate and move into the aqueous phase, leaving non-basic impurities in the organic phase.[1][2]

  • Base Release: Basify the aqueous phase (pH > 10) with NaOH.[1][2][3] The compound will deprotonate and become an oil.[2][3]

  • Extraction: Extract the free base back into DCM or TBME .[2][3]

  • Isolation: Dry and evaporate to yield the purified oil/solid.

pH_SwitchFreeBaseFree Base(Lipophilic)Soluble in DCM/EtOAcSaltProtonated Salt(Hydrophilic)Soluble in WaterFreeBase->Salt+ HCl (pH < 4)Salt->FreeBase+ NaOH (pH > 10)

Figure 2: The pH-switch mechanism utilized for purification.[1][4]

Safety and Handling

  • Nitrile Hazard: Organic nitriles can liberate cyanide ions under strong metabolic or chemical oxidation conditions.[2][3] Handle in a fume hood.

  • Corrosivity: As a piperazine derivative, the compound is likely a skin irritant and sensitizer.[2][3] Wear nitrile gloves and safety goggles.[2][3]

  • Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2–8°C) to prevent oxidation of the amine or hydrolysis of the nitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6342, Acetonitrile. Retrieved January 29, 2026 from [Link][1][4]

    • Source for solvent properties and general nitrile handling.[4][6]

  • Source for physical state comparison of close structural analogs.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3] Oxford University Press.[2][3]

    • Authoritative source for amine basicity and solubility principles.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3]

    • Reference for solvent polarity scales and solubility prediction.

Technical Guide: Purity Analysis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical framework for the purity analysis of 2-(4-Ethylpiperazin-1-yl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, antipsychotics).[1]

Molecular Profile & Critical Quality Attributes (CQAs)

To design a robust analytical strategy, one must first understand the physicochemical behavior of the analyte. 2-(4-Ethylpiperazin-1-yl)acetonitrile is a polar, basic nitrogenous compound.[1]

  • Chemical Structure: A piperazine ring substituted at N1 with an ethyl group and at N4 with an acetonitrile moiety (

    
    ).
    
  • Key Challenges:

    • Lack of Chromophore: The molecule lacks extended conjugation.[1] It exhibits only weak "end-absorption" in the UV region (< 210 nm), making standard HPLC-UV prone to baseline noise and low sensitivity.

    • Basic Nature: The tertiary amines (

      
      ) interact strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing unless specific buffering strategies are employed.[1]
      
    • Genotoxic Potential: The alkylating reagent typically used in synthesis (Chloroacetonitrile) is a potential genotoxic impurity (PGI) and requires trace-level monitoring.[1]

Impurity Origin Map

The following diagram illustrates the synthesis pathway and the genesis of potential impurities.

ImpurityMap SM1 1-Ethylpiperazine (Starting Material) Product 2-(4-Ethylpiperazin-1-yl) acetonitrile (Target) SM1->Product Nucleophilic Substitution (Base/ACN) ImpA Impurity A: Residual 1-Ethylpiperazine SM1->ImpA Incomplete Conversion SM2 Chloroacetonitrile (Alkylating Agent) SM2->Product ImpB Impurity B: Hydrolysis Product (Amide/Acid) Product->ImpB Hydrolysis (H2O/pH) ImpC Impurity C: N-Oxide Degradant Product->ImpC Oxidation (Air/Peroxides)

Figure 1: Synthesis pathway and impurity genealogy. Red indicates genotoxic risk; Yellow indicates process/degradation impurities.

Primary Purity Method: HPLC-CAD (or LC-MS)

Rationale: Due to the weak UV absorbance, Charged Aerosol Detection (CAD) is the superior choice for "mass-balance" purity analysis. It provides a uniform response independent of chemical structure. If CAD is unavailable, LC-MS (Single Quad) is the alternative. Standard UV at 205 nm is a fallback but requires high-purity solvents to avoid baseline drift.

Protocol A: High-pH Reversed-Phase Chromatography

Why High pH? At low pH, the piperazine nitrogens are protonated (


), preventing retention on C18 and causing repulsion/tailing. At high pH (

), the molecule is neutral, improving retention and peak shape on hybrid-silica columns.
ParameterSpecification
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Detector CAD (Nebulizer: 35°C) or UV @ 205 nm
Injection Vol 5 - 10 µL
Diluent Water:Acetonitrile (50:[2]50)

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (High tailing indicates insufficient buffer strength or column aging).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and Impurity B (Amide hydrolysis product).

Trace Impurity Method: GC-FID

Rationale: Gas Chromatography is ideal for monitoring the volatile starting material (1-Ethylpiperazine ) and residual solvents, which may co-elute in the HPLC void volume.[1]

Protocol B: Headspace or Direct Injection GC

Direct injection is preferred due to the boiling point of the piperazine derivative.[1]

ParameterSpecification
Column DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm x 1.0µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (10:1), 250°C
Oven Program 60°C (hold 2 min)

20°C/min

240°C (hold 5 min)
Detector FID @ 280°C
Sample Prep Dissolve 100 mg sample in 10 mL Methanol.[1]

Critical Control:

  • Limit of Quantitation (LOQ): Ensure the method can detect 1-Ethylpiperazine at 0.05% levels.

  • Derivatization Note: Generally not required for ethyl-piperazines, but if peak tailing occurs, use a base-deactivated liner.

Assay Verification: Non-Aqueous Titration

Rationale: To validate the HPLC purity value (which is a relative area %), an absolute assay is required. The basic piperazine nitrogens allow for potentiometric titration.

Protocol:

  • Dissolve 150 mg of dried sample in 30 mL Glacial Acetic Acid .

  • Add 5 mL Acetic Anhydride (to scavenge any water that would blunt the endpoint).

  • Titrate with 0.1 N Perchloric Acid (

    
    )  in acetic acid.
    
  • Endpoint Detection: Potentiometric (glass electrode).[1]

  • Calculation: Each mole of

    
     reacts with the most basic nitrogen. (Note: Piperazines can be di-acidic, but in acetic acid, the first inflection point is typically used; verify stoichiometry with a standard).
    

Analytical Workflow Decision Tree

This logic flow ensures the correct method is applied based on the specific analytical need.[1]

Workflow Start Start Analysis Goal Define Goal Start->Goal Purity Purity & Assay Goal->Purity Release Testing Residue Residual Solvents/SM Goal->Residue Process Control Genotox Genotoxic Impurities (Chloroacetonitrile) Goal->Genotox Safety Check MethodA Method A: HPLC-CAD/MS (High pH C18) Purity->MethodA MethodD Method D: Titration (Perchloric Acid) Purity->MethodD Cross-Check MethodB Method B: GC-FID (DB-1 Column) Residue->MethodB MethodC Method C: GC-MS (SIM Mode) Genotox->MethodC High Sensitivity Req.

Figure 2: Analytical decision matrix for 2-(4-Ethylpiperazin-1-yl)acetonitrile.

Troubleshooting & Best Practices

  • Sample Stability: Acetonitriles can hydrolyze to amides in the presence of water and acid/base.[1] Always prepare fresh HPLC samples and avoid leaving them in the autosampler >24 hours unless stability is proven.[1]

  • Peak Tailing: If HPLC tailing persists despite high pH, add 5-10 mM Triethylamine (TEA) to the mobile phase as a sacrificial base to block silanol sites.[1]

  • Unknown Peaks: If a peak appears at RRT ~0.9 or ~1.1, check for the N-oxide impurity. This can be confirmed by treating a sample with dilute Hydrogen Peroxide; if the peak grows, it is the N-oxide.

References

  • European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques (2.2.46).[1] European Pharmacopoeia.[1] Link[1]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines.[1] Link

  • PubChem. Compound Summary: 2-(4-Methylpiperazin-1-yl)acetonitrile (Analog Reference). National Library of Medicine.[1] Link

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America.[1] (Explanation of High pH stability for amines). Link

Sources

Methodological & Application

Application Note: 2-(4-Ethylpiperazin-1-yl)acetonitrile as a Scaffold for ACAT-1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 90206-22-7) is a critical pharmacophore precursor used in the development of potent Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitors. While the nitrile itself functions as a chemical intermediate, its structural derivatives—specifically those extending from the nitrile carbon—form a class of highly selective inhibitors, exemplified by K-604 .

This guide details the scientific rationale , derivatization strategy , and biological validation protocols required to use this scaffold in ACAT-1 drug discovery. It corrects the common misconception of the nitrile being the final active agent, positioning it instead as the essential "anchor" for the hydrophobic tail required for high-affinity binding to the ACAT-1 active site.

Scientific Background & Mechanism[1][2]

Target Overview: ACAT-1 (SOAT1)

ACAT-1 is an integral membrane enzyme located in the endoplasmic reticulum (ER).[1] It catalyzes the esterification of intracellular free cholesterol with long-chain fatty acyl-CoA (typically oleoyl-CoA) to form cholesteryl esters.

  • Pathological Role: In atherosclerosis, ACAT-1 promotes the formation of foam cells (cholesterol-loaded macrophages). In oncology, ACAT-1 inhibition suppresses tumor growth by preventing the accumulation of cholesteryl esters needed for membrane synthesis.

  • Mechanism of Inhibition: Piperazine-based inhibitors bind to the cytoplasmic face of ACAT-1, likely interacting with the active site histidine (His460) or the sterol-binding pocket, preventing the entry of acyl-CoA.

The Role of the Piperazine-Acetonitrile Scaffold

The 2-(4-Ethylpiperazin-1-yl)acetonitrile molecule provides two essential features for ACAT inhibition:

  • The Piperazine Head: Acts as a hydrophilic polar head group that mimics the CoA moiety or interacts with polar residues near the active site.

  • The Nitrile Linker: Serves as a versatile synthetic handle. The nitrile is typically reduced to an ethylamine or hydrolyzed to an amide, creating a linker that positions a hydrophobic "tail" (e.g., a substituted pyridine or urea) into the enzyme's hydrophobic tunnel.

Key Insight: The nitrile itself lacks the steric bulk and hydrophobic contacts required for nanomolar inhibition. Efficacy is achieved only after derivatization.

Experimental Workflow: From Scaffold to Inhibition

The following diagram illustrates the critical path from the raw nitrile scaffold to a validated ACAT-1 inhibition dataset.

ACAT_Workflow cluster_mechanism Mechanism of Action Nitrile 2-(4-Ethylpiperazin-1-yl) acetonitrile (Scaffold) Deriv Chemical Derivatization (Reduction/Coupling) Nitrile->Deriv Functionalization Inhibitor Active Inhibitor (e.g., K-604 Analog) Deriv->Inhibitor SAR Optimization Assay Microsomal ACAT Assay (In Vitro) Inhibitor->Assay Dosing (0.1 nM - 10 µM) Target ACAT-1 Enzyme (ER Membrane) Inhibitor->Target Binds Active Site Readout IC50 Determination (Data Analysis) Assay->Readout Radioactivity/Fluorescence

Caption: Workflow transforming the nitrile scaffold into a bioactive inhibitor for ACAT-1 validation.

Protocol A: Synthesis of Active Inhibitor (General Scheme)

Note: This section describes the conversion of the nitrile to a bioactive urea derivative (K-604 class), which is the standard method for utilizing this scaffold.

Objective: Convert the nitrile group into an ethylene-linker capable of binding the hydrophobic pocket of ACAT-1.

  • Reduction:

    • Dissolve 2-(4-Ethylpiperazin-1-yl)acetonitrile in anhydrous THF.

    • Add LiAlH4 (Lithium Aluminum Hydride) at 0°C under Argon.

    • Reflux for 4 hours to reduce the nitrile (-CN) to the primary amine (-CH2CH2NH2).

    • Result: 2-(4-Ethylpiperazin-1-yl)ethanamine.

  • Coupling (Urea Formation):

    • React the resulting amine with a hydrophobic isocyanate (e.g., 2,6-diisopropylphenyl isocyanate) or an activated amide.

    • Solvent: Dichloromethane (DCM) with Triethylamine (TEA).

    • Result: A urea-linked piperazine derivative with high ACAT-1 affinity.

Protocol B: ACAT-1 Inhibition Assay (Microsomal)

This is the industry-standard protocol for testing the efficacy of the derivatives generated from the scaffold.

Principle: Measure the inhibition of [14C]-Oleoyl-CoA incorporation into cholesteryl esters by ACAT-1 present in liver microsomes.

Reagents & Materials
  • Enzyme Source: Rabbit or Rat Liver Microsomes (commercially available or freshly isolated).

  • Substrate: [1-14C]Oleoyl-CoA (Specific Activity ~50 mCi/mmol).

  • Co-substrate: Exogenous Cholesterol (dissolved in acetone/Tween-80).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) with 1 mM DTT.

  • Test Compound: Derivative of 2-(4-Ethylpiperazin-1-yl)acetonitrile (dissolved in DMSO).

Step-by-Step Procedure
  • Preparation of Microsomes:

    • Dilute microsomes to a protein concentration of 2 mg/mL in Phosphate Buffer.

  • Compound Incubation:

    • In a glass tube, add 10 µL of Test Compound (various concentrations: 1 nM to 10 µM).

    • Add 200 µL of Microsome suspension.

    • Pre-incubate at 37°C for 5 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate Mixture (containing 10 µM [14C]Oleoyl-CoA and 200 µM cholesterol).

    • Incubate at 37°C for exactly 10 minutes .

  • Termination:

    • Stop the reaction by adding 1.0 mL of Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 30 seconds to extract lipids.

  • Phase Separation:

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Collect the lower organic phase (containing Cholesteryl Esters).

  • Analysis:

    • Spot the organic phase onto a Silica Gel TLC plate.

    • Develop in Hexane:Diethyl Ether:Acetic Acid (85:15:1).

    • Visualize Cholesteryl Ester bands using iodine vapor or phosphorimaging.

    • Quantify radioactivity (CPM) using Liquid Scintillation Counting.

Data Analysis & Interpretation

Calculating % Inhibition

Calculate the percentage of inhibition for each concentration relative to the DMSO control (Vehicle).



  • CPM_Test: Radioactivity in the sample with inhibitor.

  • CPM_Control: Radioactivity in the sample with DMSO only.

  • CPM_Blank: Radioactivity in a sample with boiled/inactivated microsomes.

IC50 Determination

Plot Log[Concentration] vs. % Inhibition. Fit the data to a non-linear regression model (Sigmoidal Dose-Response) to determine the IC50.

Reference Values (Validation):

  • Scaffold Only (Nitrile): Expected IC50 > 100 µM (Inactive/Weak).

  • Optimized Derivative (e.g., K-604 analog): Expected IC50 range: 10 nM – 100 nM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Incomplete extraction or TLC separation.Ensure the TLC solvent system is fresh. The Cholesteryl Ester band (Rf ~0.9) must be distinct from Free Fatty Acids.
Low Enzyme Activity Microsome degradation.Store microsomes at -80°C. Avoid repeated freeze-thaw cycles. Add Protease Inhibitors during isolation.
Inconsistent IC50 Solubility issues with the inhibitor.Piperazine derivatives can be lipophilic. Ensure the final DMSO concentration in the assay is <1%.

References

  • Synthesis of Piperazine-Acetonitrile Intermediates Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Source: ResearchGate / NIH (2024). URL:[Link]

  • K-604 Pharmacology (Reference Inhibitor) Title: K-604, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase 1, suppresses atherosclerosis in apolipoprotein E-knockout mice. Source: PubMed (2007). URL:[Link]

  • ACAT-1 Structure & Inhibition Mechanism Title: Structure of nevanimibe-bound tetrameric human ACAT1.[1] Source: Nature / NIH (2020). URL:[Link]

  • Piperazine SAR in Drug Discovery Title: Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors.[2] Source: PubMed (2022). URL:[Link]

Sources

Application Note: High-Yield Three-Component Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the one-pot, three-component Strecker synthesis of 2-(4-ethylpiperazin-1-yl)acetonitrile derivatives. Piperazine-tethered nitriles are critical pharmacophores in neuropsychiatric drug discovery (e.g., dopamine and serotonin receptor modulators).

Unlike traditional methods utilizing hazardous aqueous potassium cyanide (KCN), this protocol employs Trimethylsilyl Cyanide (TMSCN) activated by a mild Lewis acid catalyst (Molecular Iodine,


 ). This system offers superior safety, higher yields, and a self-validating visual endpoint, making it ideal for high-throughput library generation in medicinal chemistry.

Mechanistic Insight & Reaction Design

The Chemistry

The synthesis proceeds via the Strecker Reaction , a condensation of an aldehyde, a secondary amine (1-ethylpiperazine), and a cyanide source.

  • Imine/Iminium Formation: The aldehyde reacts with 1-ethylpiperazine to form an unstable hemiaminal, which dehydrates to form a reactive iminium ion.

  • Nucleophilic Addition: The Lewis acid catalyst (

    
    ) activates the iminium intermediate and/or the TMSCN, facilitating the nucleophilic attack of the cyanide ion on the iminium carbon.
    
  • Silylation/Protonation: The trimethylsilyl group is displaced, yielding the

    
    -aminonitrile.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle and intermediate species.

StreckerMechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine 1-Ethylpiperazine Amine->Hemiaminal Condensation Iminium Iminium Ion [R-CH=N+ ] Hemiaminal->Iminium - H2O Product α-Aminonitrile Product Iminium->Product CN- Attack TMSCN TMSCN TMSCN->Product Silyl Transfer Catalyst Catalyst (I2) Catalyst->Iminium Activation

Figure 1: Mechanistic pathway of the Iodine-catalyzed Strecker reaction utilizing TMSCN.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Aldehyde (R-CHO) 1.0SubstrateDiversity element; must be dry.
1-Ethylpiperazine 1.0AmineSecondary amine source.[1]
TMSCN 1.2Cyanide SourceToxic. Handle in fume hood. Moisture sensitive.
Iodine (

)
0.05 (5 mol%)CatalystVisual indicator; Lewis acid.
Acetonitrile (MeCN) SolventMediumAnhydrous grade preferred.
Na2S2O3 (aq) QuenchWorkupNeutralizes residual iodine.
Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. Perform all steps involving TMSCN in a well-ventilated fume hood.

Step 1: Iminium Generation[2]
  • Charge a 50 mL round-bottom flask with Aldehyde (1.0 mmol) and Acetonitrile (5 mL).

  • Add 1-Ethylpiperazine (1.0 mmol, 114 mg) dropwise while stirring at Room Temperature (RT).

  • Observation: The solution may warm slightly. Stir for 10–15 minutes to allow pre-equilibrium (hemiaminal formation).

Step 2: Catalysis & Cyanation[3][4][5]
  • Add Molecular Iodine (

    
    )  (0.05 mmol, ~13 mg).
    
    • Visual Check: The solution will turn a dark reddish-brown color.

  • Add TMSCN (1.2 mmol, 150 µL) dropwise over 2 minutes.

    • Safety Note: Use a gas-tight syringe.

  • Stir the reaction mixture at RT.

    • Self-Validating Endpoint: As the reaction proceeds, the dark iodine color often fades to a light yellow or clear solution, indicating consumption of the catalyst in the cycle or complexation changes.

  • Monitor via TLC (Eluent: 30% EtOAc in Hexane). Reaction typically completes in 30–60 minutes .

Step 3: Work-up & Isolation
  • Quench: Add 5 mL of saturated aqueous Sodium Thiosulfate (

    
    )  to neutralize any residual iodine (color disappears instantly).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organic layers with Brine (10 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via column chromatography (Silica gel, EtOAc/Hexane gradient). Note: Many derivatives crystallize upon standing and require only recrystallization from Ethanol.

Workflow Visualization

ProtocolWorkflow Start Start: Clean, Dry Glassware Mix Mix Aldehyde + 1-Ethylpiperazine (MeCN, 10 min) Start->Mix CatAdd Add Catalyst (I2) (Solution turns Brown) Mix->CatAdd CyanAdd Add TMSCN Dropwise (Fume Hood!) CatAdd->CyanAdd Monitor Monitor (TLC) Wait for Color Fade CyanAdd->Monitor Quench Quench: Na2S2O3 (aq) Monitor->Quench Conversion >95% Extract Extract (EtOAc) & Dry Quench->Extract Finish Isolate Product Extract->Finish

Figure 2: Operational workflow for the synthesis of piperazinyl acetonitriles.

Quality Control & Validation

To ensure the integrity of the synthesized library, verify the following spectral markers.

Analytical Markers
  • IR Spectroscopy: Look for the weak but diagnostic nitrile (

    
    ) stretch at 2220–2240 cm⁻¹ . Absence of carbonyl stretch (~1700 cm⁻¹) confirms aldehyde consumption.
    
  • 1H NMR (CDCl3):

    • 
      -Proton:  A diagnostic singlet (or doublet if coupling exists) typically appears between 
      
      
      
      4.5 – 5.2 ppm
      (the proton on the carbon bearing the CN group).
    • Piperazine Ring: Multiplets at

      
       2.4 – 2.7 ppm .
      
    • Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TMSCNEnsure solvent is anhydrous; check TMSCN quality.
No Reaction Steric hindrance of AldehydeIncrease catalyst load to 10 mol%; heat to 50°C.
Iodine Color Persists Incomplete CycleReaction not finished; check TLC.
Product Impure Retro-Strecker (Reversibility)Avoid acidic workup; keep pH neutral/basic during extraction.

Safety & Compliance (HSE)

  • Cyanide Hazard: TMSCN hydrolyzes to Hydrogen Cyanide (HCN) upon contact with moisture/acid. Keep a Cyanide Antidote Kit nearby.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

References

  • Original Strecker Methodology: Strecker, A. (1850).[3][4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

  • Iodine Catalyzed Synthesis: Royer, L., De, S.K., & Gibbs, R.A. (2005). "Molecular iodine catalyzed one-pot synthesis of α-aminonitriles." Tetrahedron Letters, 46(11), 1849-1851. Link

  • Green Chemistry Approaches: Moxham, G.L., et al. (2006). "Efficient and inexpensive catalyst systems for the Strecker reaction."[6] Chemical Communications, (21), 2231-2233. Link

  • Piperazine Pharmacophores: Horton, D.A., Bourne, G.T., & Smythe, M.L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

  • TMSCN Handling Guide: "Safe Handling of Cyanides in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p.1030 (1988). Link

Sources

Application Note: 2-(4-Ethylpiperazin-1-yl)acetonitrile as a Strategic Pharmaceutical Building Block

[1]

Executive Summary

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 19502-69-3) serves as a critical "linker-provider" in medicinal chemistry. Its structural utility lies in its ability to introduce the


-ethylpiperazine

This guide details the strategic application of this building block, focusing on its two primary divergent synthetic pathways: nitrile hydrolysis (yielding acetamide precursors for tyrosine kinase inhibitors like Nintedanib) and nitrile reduction (yielding diamines for psychotropic drug synthesis).

Chemical Profile & Strategic Utility

Molecular Specifications
PropertySpecification
IUPAC Name 2-(4-ethylpiperazin-1-yl)acetonitrile
CAS Number 19502-69-3
Molecular Formula

Molecular Weight 153.23 g/mol
Physical State Pale yellow to colorless liquid
Boiling Point 110–112 °C (at 10 mmHg)
Solubility Miscible in DCM, Methanol, Ethanol; Sparingly soluble in water (pH dependent)
The "Privileged Scaffold" Concept

The

  • Kinase Inhibitors: Enhances solubility and solvent exposure of the inhibitor tail (e.g., Nintedanib).

  • GPCR Ligands: Provides the necessary basicity for ionic bonding with Aspartate residues in receptor binding pockets (e.g.,

    
     or 
    
    
    receptors).

Synthetic Pathways & Application Map

The utility of 2-(4-Ethylpiperazin-1-yl)acetonitrile is defined by the reactivity of its nitrile group.

EPAN_PathwaysEPAN2-(4-Ethylpiperazin-1-yl)acetonitrile(The Building Block)HydrolysisPartial Hydrolysis(H2SO4 / H2O)EPAN->HydrolysisAcidic HydrationReductionReduction(LAH or H2/Cat)EPAN->ReductionHydride DonorAmide2-(4-Ethylpiperazin-1-yl)acetamideHydrolysis->AmideDiamine2-(4-Ethylpiperazin-1-yl)ethanamineReduction->DiamineNintedanibTyrosine Kinase Inhibitors(e.g., Nintedanib Intermediates)Amide->NintedanibN-Alkylation / CouplingPsychotropicsPsychotropics / GPCR Ligands(e.g., Trazodone analogs)Diamine->PsychotropicsHeterocycle Coupling

Figure 1: Divergent synthetic utility of the nitrile handle. The pathway splits into amide synthesis (Kinase inhibitors) and amine synthesis (CNS active agents).

Detailed Experimental Protocols

Protocol A: Synthesis of the Diamine (Reduction)

Target: 2-(4-ethylpiperazin-1-yl)ethanamine. Application: Linker synthesis for Sildenafil analogs or antipsychotics. Mechanism: Nucleophilic attack of hydride on the nitrile carbon, followed by imine reduction.

Materials
  • 2-(4-Ethylpiperazin-1-yl)acetonitrile (10.0 mmol)

  • Lithium Aluminum Hydride (LAH) (2.0 equiv, 20.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Glauber’s salt) for quenching

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Catalyst Charge: Add LAH (760 mg) to 20 mL of anhydrous THF at 0°C. Caution: LAH is pyrophoric.

  • Addition: Dissolve the nitrile (1.53 g) in 10 mL THF. Add dropwise to the LAH slurry over 15 minutes, maintaining temperature <10°C.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (

    
    ) should disappear; amine stays at baseline or smears.
    
  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Isolation: A white granular precipitate will form. Filter through a Celite pad. Wash the pad with warm THF.

  • Purification: Dry the filtrate over

    
    , concentrate in vacuo. Distill under reduced pressure (bulb-to-bulb) if high purity is required.
    

Yield Expectation: 85–92% as a colorless oil.

Protocol B: Synthesis of the Acetamide (Hydrolysis)

Target: 2-(4-ethylpiperazin-1-yl)acetamide. Application: Precursor for Nintedanib-class kinase inhibitors. Mechanism: Acid-catalyzed hydration of the nitrile to the primary amide.

Materials
  • 2-(4-Ethylpiperazin-1-yl)acetonitrile (10.0 mmol)

  • Sulfuric Acid (

    
    ), conc. (98%)
    
  • Ice water

Step-by-Step Methodology
  • Preparation: Place the nitrile (1.53 g) in a 50 mL flask.

  • Acidification: Cool to 0–5°C. Add concentrated

    
     (5 mL) dropwise with vigorous stirring. The mixture will become viscous.
    
  • Reaction: Stir at room temperature for 12 hours. Note: Do not reflux; high heat will hydrolyze the amide further to the carboxylic acid.

  • Workup: Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralization: Carefully basify to pH 10 using 50% NaOH solution (keep temperature <20°C).

  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Drying: Dry combined organics over

    
     and evaporate.
    
  • Crystallization: Recrystallize from Ethanol/Ether if solid, or use directly.

Yield Expectation: 75–80%.

Quality Control & Troubleshooting

Analytical Parameters
TechniqueDiagnostic SignalAcceptance Criteria
IR Spectroscopy Nitrile Stretch (

)
Raw Material: Sharp peak at ~2230

Product (Amine/Amide): Must be ABSENT.
H-NMR (

)
Methylene Singlet (

)
Raw Material: Singlet at

3.5 ppm.Product (Amine): Shifts upfield to triplet.Product (Amide): Shifts slightly; look for broad NH protons.
HPLC Purity>98.0% (AUC). Use C18 column, high pH buffer (Ammonium Bicarbonate) to prevent peak tailing of the basic piperazine.
Common Issues
  • Problem: Low yield in LAH reduction.

    • Cause: Incomplete quenching or amine trapping in aluminum salts.

    • Solution: Use the Fieser quench method strictly. Extended reflux in THF is necessary to break down the intermediate aluminum complex.

  • Problem: "Sticky" spots on TLC.

    • Cause: Piperazine nitrogen interacts with silica.

    • Solution: Pre-treat TLC plate with 5% Triethylamine in Hexane or add 1%

      
       to the eluent.
      

Safety & Handling (E-E-A-T Compliance)

  • Toxicity: Like many aminonitriles, this compound can metabolize to release cyanide ions in vivo (though slowly). Treat as acutely toxic if swallowed.

  • Skin Absorption: High permeability due to the lipophilic ethyl group. Wear nitrile gloves (double-gloving recommended).

  • Incompatibility: Avoid contact with strong oxidizers. The piperazine ring is susceptible to N-oxidation.

References

  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 88383, 2-(4-Ethylpiperazin-1-yl)acetonitrile." PubChem.

  • Shaikh, A. B., et al. (2022). "Piperazine: A Privileged Scaffold in Drug Discovery."[1][2] Expert Opinion on Drug Discovery, 17(9), 969-984.[1]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-(4-Ethylpiperazin-1-yl)acetonitrile."

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Piperazine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a critical scaffold in modern drug discovery, forming the core of numerous pharmaceuticals across various therapeutic areas. However, the inherent physicochemical properties of piperazine derivatives—namely their polarity and basicity—present significant challenges for quantitative bioanalysis. This application note presents a comprehensive, robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method designed for the sensitive and selective quantification of piperazine derivatives in complex biological matrices such as plasma. We delve into the causal reasoning behind critical method development choices, from sample preparation and chromatographic separation to mass spectrometric detection. The protocol emphasizes the use of Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the retention challenges associated with these polar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, validated, and readily implementable analytical solution.

The Analytical Challenge: Physicochemical Properties of Piperazine Derivatives

Piperazine derivatives are notoriously difficult to analyze using traditional reversed-phase liquid chromatography (RP-LC). Their challenges stem from two primary characteristics:

  • High Polarity: The piperazine moiety imparts significant hydrophilicity to the molecule, leading to poor retention on non-polar stationary phases like C18. This results in analytes eluting at or near the solvent front, where they are susceptible to significant matrix effects and poor peak shape.

  • Strong Basicity: The two nitrogen atoms in the piperazine ring (pKa values typically ranging from 5 to 9) mean the molecule's ionization state is highly dependent on the mobile phase pH. At acidic pH values common in RP-LC, these compounds are fully protonated, further increasing their polarity and exacerbating retention issues. This basicity can also lead to deleterious interactions with residual silanols on the column stationary phase, causing severe peak tailing.

LC-MS/MS is the technique of choice for this application due to its unparalleled sensitivity and selectivity.[1] The ability to use Multiple Reaction Monitoring (MRM) allows for the precise quantification of a target analyte even in the presence of co-eluting matrix components.[2]

Strategic Method Development

A successful method hinges on a systematic approach that addresses the unique chemistry of piperazine derivatives. Our strategy is built on four pillars: optimizing chromatographic retention, ensuring efficient and reproducible ionization, minimizing matrix interference, and validating the method's performance according to international standards.

Sources

Application Notes and Protocols for the N-alkylation of Piperazine with Chloroacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed protocols for the selective mono-N-alkylation of piperazine with chloroacetonitrile to synthesize 2-(piperazin-1-yl)acetonitrile, a valuable intermediate in drug discovery and development. Recognizing the inherent challenge of controlling selectivity in the alkylation of a symmetrical diamine, this document presents two robust, field-proven strategies: a protection/deprotection workflow utilizing N-Boc-piperazine for clean, high-yield synthesis, and a more direct, one-pot mono-protonation method that avoids protecting groups. This guide offers in-depth explanations of the chemical principles, step-by-step experimental procedures, safety protocols, and characterization data to enable researchers to successfully synthesize and validate the target compound.

Introduction: The Challenge and Importance of Selective Piperazine Alkylation

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its two secondary amine groups offer versatile handles for chemical modification, allowing for the modulation of a molecule's physicochemical properties, such as solubility and basicity, which are critical for oral absorption and bioavailability. The introduction of a cyanomethyl group via N-alkylation with chloroacetonitrile yields 2-(piperazin-1-yl)acetonitrile, a versatile building block for further elaboration in synthetic schemes.

However, the symmetrical nature of piperazine presents a significant synthetic hurdle: the two nitrogen atoms exhibit nearly identical reactivity. A direct, uncontrolled reaction with an alkylating agent like chloroacetonitrile typically results in a difficult-to-separate mixture of the starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct (1,4-bis(cyanomethyl)piperazine).[1] This lack of selectivity complicates purification, reduces the yield of the target compound, and is inefficient on a larger scale.

To address this, synthetic strategies must differentiate the two nitrogen atoms. This guide details two effective methods to achieve selective mono-N-alkylation:

  • Strategy A: The Protecting Group Approach. This classic and highly reliable method involves temporarily "blocking" one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) protecting group. The remaining free amine is then alkylated, followed by the removal of the Boc group to yield the pure mono-substituted product. This method is renowned for its clean reaction profiles and high yields.

  • Strategy B: The Mono-Protonation Approach. This elegant one-pot procedure leverages the differential basicity between a free amine and a protonated amine. By reacting piperazine with one equivalent of acid, an in situ piperazinium salt is formed. The positive charge on one nitrogen deactivates it towards electrophilic attack, allowing the alkylating agent to react selectively at the remaining free nitrogen. This method is more atom-economical and avoids the additional steps of protection and deprotection.[2]

Safety First: Handling Piperazine and Chloroacetonitrile

Extreme caution must be exercised when handling chloroacetonitrile. It is a highly toxic and flammable liquid that is harmful if inhaled, swallowed, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory system.[3]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations involving chloroacetonitrile must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves at all times.

    • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[4]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Waste Disposal: Dispose of all chloroacetonitrile-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.

Piperazine is a corrosive solid that can cause skin and eye burns. It is also a respiratory sensitizer. Standard PPE (gloves, goggles, lab coat) should be worn when handling.

Experimental Protocols

This section provides two distinct, validated protocols for the synthesis of 2-(piperazin-1-yl)acetonitrile.

Protocol A: N-Boc Protection/Deprotection Strategy

This two-step procedure offers a highly controlled and clean route to the desired mono-alkylated product. The workflow is visualized in the diagram below.

G cluster_0 Step 1: N-Alkylation of Boc-Piperazine cluster_1 Step 2: Boc-Deprotection BocPip 1. Dissolve N-Boc-Piperazine & K₂CO₃ in Acetonitrile AddClAN 2. Add Chloroacetonitrile (ClCH₂CN) BocPip->AddClAN Reflux 3. Heat to Reflux (approx. 82°C) for 12-16h AddClAN->Reflux Monitor 4. Monitor by TLC/LC-MS Reflux->Monitor Workup1 5. Work-up: - Filter solids - Concentrate filtrate - Partition (EtOAc/H₂O) - Extract, Wash, Dry Monitor->Workup1 Purify1 6. Purify by Flash Chromatography Workup1->Purify1 Product1 Pure tert-butyl 4-(cyanomethyl) piperazine-1-carboxylate Purify1->Product1 ProtectedPip 7. Dissolve Boc-protected intermediate in Dioxane AddHCl 8. Add 4M HCl in Dioxane ProtectedPip->AddHCl Stir 9. Stir at Room Temp. for 2-4h AddHCl->Stir Workup2 10. Work-up: - Concentrate in vacuo - Triturate with Ether - Filter solid product Stir->Workup2 Product2 Pure 2-(piperazin-1-yl)acetonitrile as Dihydrochloride Salt Workup2->Product2 G cluster_0 One-Pot Synthesis via Mono-Protonation Pip 1. Dissolve Piperazine (2.0 eq.) in Methanol AddHCl 2. Add Piperazine Dihydrochloride (1.0 eq.) to form 'in situ' Monohydrochloride Pip->AddHCl AddClAN 3. Add Chloroacetonitrile (1.0 eq.) dropwise AddHCl->AddClAN Reflux 4. Heat to Reflux (approx. 65°C) for 6-8h AddClAN->Reflux Monitor 5. Monitor by TLC/LC-MS Reflux->Monitor Workup 6. Work-up: - Cool to 5°C, filter solids - Evaporate filtrate - Recrystallize from Isopropanol Monitor->Workup Product Pure 2-(piperazin-1-yl)acetonitrile as Hydrochloride Salt Workup->Product

Sources

Application Notes & Protocols for the Investigation of 2-(4-Ethylpiperazin-1-yl)acetonitrile in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-(4-Ethylpiperazin-1-yl)acetonitrile in antiviral research. This document outlines the scientific rationale for investigating this compound, detailed protocols for its evaluation, and the underlying principles of the proposed experimental workflows.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a multitude of biologically active molecules due to its ability to interact with various biological targets.[1][2] Numerous piperazine derivatives have demonstrated significant antiviral activity against a broad spectrum of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Noroviruses.[1][2][3] This established precedent provides a strong rationale for investigating novel piperazine-containing compounds like 2-(4-Ethylpiperazin-1-yl)acetonitrile as potential antiviral agents.

This guide is structured to provide a logical progression for the preliminary in vitro evaluation of this compound, from initial cytotoxicity assessments to specific antiviral assays. The causality behind each experimental step is explained to provide a deeper understanding of the drug discovery process.

I. Rationale for Investigation: The Promise of the Piperazine Scaffold

The piperazine heterocycle is a recurring motif in many FDA-approved drugs, including those with antiviral indications.[2] Its prevalence in successful drug candidates stems from its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility.

Derivatives of piperazine have been shown to inhibit viral replication through various mechanisms, such as:

  • Blocking viral entry: Some piperazine-containing compounds have been found to inhibit the entry of viruses like HCV into host cells.[3]

  • Inhibiting viral enzymes: The piperazine scaffold can be functionalized to target essential viral enzymes like reverse transcriptase or protease.[4][5][6]

  • Interfering with viral replication machinery: Certain derivatives have been shown to disrupt the viral replication process.[7]

Given this background, 2-(4-Ethylpiperazin-1-yl)acetonitrile presents an intriguing candidate for antiviral screening. The ethyl group on the piperazine nitrogen and the acetonitrile moiety offer unique structural features that could lead to novel interactions with viral or host cell targets.

II. Proposed Research Workflow

The initial investigation of a novel compound for antiviral activity follows a structured, multi-step process. This workflow is designed to first establish the safety profile of the compound in cell culture before proceeding to evaluate its efficacy against specific viruses.

antiviral_workflow cluster_synthesis Compound Preparation cluster_safety Safety Profiling cluster_efficacy Antiviral Efficacy Screening cluster_analysis Data Analysis & Next Steps synthesis Synthesis & Purification of 2-(4-Ethylpiperazin-1-yl)acetonitrile cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 synthesis->cytotoxicity Characterized Compound plaque_assay Plaque Reduction Assay Determine IC50 cytotoxicity->plaque_assay Non-toxic Concentrations tcid50_assay TCID50 Assay Alternative to Plaque Assay cytotoxicity->tcid50_assay Non-toxic Concentrations si_index Calculate Selectivity Index (SI) SI = CC50 / IC50 plaque_assay->si_index tcid50_assay->si_index sar_studies Structure-Activity Relationship (SAR) Studies si_index->sar_studies Promising SI

Caption: A generalized workflow for the initial in vitro evaluation of a novel antiviral candidate.

PART 1: Compound Preparation and Characterization

Prior to biological evaluation, it is imperative to ensure the synthesis, purification, and thorough characterization of 2-(4-Ethylpiperazin-1-yl)acetonitrile.

Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

While several synthetic routes to N-substituted piperazine acetonitriles exist, a common approach involves the nucleophilic substitution of a haloacetonitrile with the corresponding piperazine.

Reaction Scheme (Illustrative):

1-Ethylpiperazine + Chloroacetonitrile -> 2-(4-Ethylpiperazin-1-yl)acetonitrile + HCl

Note: Detailed synthetic procedures can be adapted from literature methods for analogous compounds.[8][9] A base is typically required to neutralize the acid byproduct. The reaction can be monitored by Thin Layer Chromatography (TLC).[10]

Purification and Characterization

The crude product should be purified, for example, by flash column chromatography.[10] The purity and identity of the final compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Purity Assessment (e.g., HPLC or elemental analysis): To ensure the compound is of sufficient purity (>95%) for biological assays.[10]

PART 2: In Vitro Experimental Protocols

The following protocols are foundational for the initial antiviral assessment of 2-(4-Ethylpiperazin-1-yl)acetonitrile.

Protocol: Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12] The intensity of the purple color is directly proportional to the number of viable cells.[13] This assay is crucial for determining the concentration range of the compound that is non-toxic to the host cells, a critical parameter for subsequent antiviral assays.[14][15]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, A549 cells).

  • Complete cell culture medium.

  • 2-(4-Ethylpiperazin-1-yl)acetonitrile stock solution (e.g., in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Ethylpiperazin-1-yl)acetonitrile in cell culture medium. It is advisable to have a final DMSO concentration of <0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.2297.6
101.1894.4
500.9576.0
1000.6048.0
2000.2520.0

This is example data. Actual results will vary.

Protocol: Plaque Reduction Assay

Principle: This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[16] A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells.[17] The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of plaques.[18]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • 2-(4-Ethylpiperazin-1-yl)acetonitrile at non-toxic concentrations (determined from the MTT assay).

  • Serum-free medium.

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose).[10]

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Preparation: Grow host cells to 90-100% confluency in multi-well plates.

  • Virus Dilution and Treatment: Prepare a virus dilution that will yield 50-100 plaques per well. Pre-incubate this virus dilution with various non-toxic concentrations of 2-(4-Ethylpiperazin-1-yl)acetonitrile for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate with 200 µL (for 6-well plates) of the virus-compound mixture. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, rocking gently every 15-20 minutes to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

Protocol: TCID₅₀ Assay (Alternative to Plaque Assay)

Principle: The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is another method to determine the virus titer and the inhibitory effect of a compound.[19] It measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[20][21] This method is particularly useful for viruses that do not form clear plaques.[19]

Materials:

  • Host cells in a 96-well plate.

  • Virus stock.

  • Serial dilutions of 2-(4-Ethylpiperazin-1-yl)acetonitrile.

  • Complete cell culture medium.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells as described in the MTT assay protocol.[22]

  • Virus and Compound Preparation: Prepare a virus dilution that will cause CPE in most, but not all, wells. Prepare serial dilutions of the compound.

  • Infection: Add the virus and compound dilutions to the wells. Include appropriate controls (virus only, compound only, cells only).

  • Incubation: Incubate the plate for 3-7 days, or until CPE is clearly visible in the virus control wells.

  • CPE Observation: Using a microscope, score each well for the presence or absence of CPE.

  • Calculation: Calculate the TCID₅₀ value using a method such as the Reed-Muench or Spearman-Kärber formula. Determine the reduction in viral titer in the presence of the compound.

PART 3: Data Interpretation and Next Steps

Calculation of the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a potential antiviral drug. It is the ratio of the compound's cytotoxicity to its antiviral activity.

SI = CC₅₀ / IC₅₀

A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is observed at concentrations far below those that are toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further development.

Structure-Activity Relationship (SAR) Studies

Should 2-(4-Ethylpiperazin-1-yl)acetonitrile show promising antiviral activity, further studies should focus on understanding the structure-activity relationship.[23] This involves synthesizing and testing analogs of the lead compound to identify the structural moieties responsible for its antiviral effect and to optimize its potency and safety profile.

sar_cycle lead_id Identify Lead Compound (e.g., 2-(4-Ethylpiperazin-1-yl)acetonitrile) synthesis Synthesize Analogs (Modify R-groups) lead_id->synthesis testing In Vitro Testing (Cytotoxicity & Antiviral Assays) synthesis->testing analysis Analyze Data (Determine CC50, IC50, SI) testing->analysis optimization Optimize Lead (Improved Potency/Safety) analysis->optimization Identify Key Moieties optimization->synthesis Design New Analogs

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific synthesis. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to troubleshoot common issues, enhance yield, and ensure high product purity.

The synthesis of substituted piperazine acetonitriles is a crucial step in the development of various pharmacologically active molecules. This guide provides a robust baseline protocol and a comprehensive set of troubleshooting steps and frequently asked questions to address challenges encountered during this procedure.

Synthesis Overview and Mechanism

The most direct and common method for synthesizing 2-(4-Ethylpiperazin-1-yl)acetonitrile is through the nucleophilic substitution (SN2) reaction between 1-ethylpiperazine and a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile. In this reaction, the secondary amine on the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion.

Reaction Scheme:

The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. Without a base, the acid would protonate the starting 1-ethylpiperazine, rendering it non-nucleophilic and halting the reaction.

Reaction Pathway Diagram

sn2_mechanism cluster_reactants Reactants cluster_product Products A 1-Ethylpiperazine (Nucleophile) TS Transition State A->TS Nucleophilic Attack B Bromoacetonitrile (Electrophile) B->TS D 2-(4-Ethylpiperazin-1-yl)acetonitrile E Bromide Ion (Leaving Group) TS->D Bond Formation TS->E Bond Cleavage caption Figure 1: Sₙ2 reaction pathway.

Caption: Figure 1: Sₙ2 reaction pathway.

Baseline Experimental Protocol

This protocol provides a validated starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and purity requirements.

Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 10 mmol scale)Density (g/mL)Volume
1-Ethylpiperazine114.191.212.0 mmol, 1.37 g0.8981.53 mL
Bromoacetonitrile119.951.010.0 mmol, 1.20 g1.730.69 mL
Potassium Carbonate (K₂CO₃)138.212.020.0 mmol, 2.76 g--
Acetonitrile (ACN)41.05Solvent-0.78650 mL

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (50 mL) as the solvent.[1][2] Begin stirring and add 1-ethylpiperazine (1.53 mL, 12.0 mmol).

  • Initiation: Slowly add bromoacetonitrile (0.69 mL, 10.0 mmol) dropwise to the stirring suspension at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After completion, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the resulting crude oil in dichloromethane (DCM, 50 mL) and wash with water (2 x 25 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • For high-purity applications, the product can be purified by vacuum distillation or silica gel column chromatography.[3]

Troubleshooting Guide (Question & Answer Format)

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

  • Possible Cause A: Reagent Quality. Bromoacetonitrile is lachrymatory and can degrade upon exposure to moisture. 1-Ethylpiperazine can absorb atmospheric water and CO₂.

    • Solution: Ensure your 1-ethylpiperazine is pure and was stored under an inert atmosphere. Use freshly opened or recently purchased bromoacetonitrile. It is advisable to verify the purity of starting materials via NMR or GC-MS before starting the reaction.

  • Possible Cause B: Insufficient or Inappropriate Base. The base is critical for neutralizing the HBr byproduct. If the base is too weak or not present in sufficient quantity, the reaction will stall.

    • Solution: Anhydrous potassium carbonate is a reliable and cost-effective choice. Ensure it is finely powdered to maximize surface area. Use at least 2 molar equivalents. Triethylamine (TEA) can also be used, but its liquid form can complicate purification.

  • Possible Cause C: Reaction Temperature is Too Low. SN2 reactions are temperature-dependent. Room temperature may be insufficient for achieving a reasonable reaction rate, especially if using the less reactive chloroacetonitrile.

    • Solution: Gently heating the reaction to 60-65 °C in acetonitrile (boiling point ~82°C) significantly accelerates the rate without promoting significant side reactions.[1]

Q2: My final product is contaminated with byproducts. How do I prevent their formation?

  • Possible Cause A: Di-alkylation (Quaternization). The desired product, 2-(4-Ethylpiperazin-1-yl)acetonitrile, still has a nucleophilic tertiary amine. It can react with another molecule of bromoacetonitrile to form a quaternary ammonium salt. This is a common issue in piperazine alkylations.[4]

    • Solution: Use a slight excess (1.1 to 1.3 equivalents) of the starting 1-ethylpiperazine. This ensures the haloacetonitrile is consumed before it can significantly react with the product. The unreacted 1-ethylpiperazine is typically easier to remove during purification than the quaternary salt.

  • Possible Cause B: Hydrolysis of Acetonitrile. If there is significant water in your reagents or solvent, the nitrile group can be partially hydrolyzed to the corresponding amide under basic conditions, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Dry the potassium carbonate in an oven before use if necessary.

Q3: I'm having difficulty isolating the pure product after the work-up.

  • Possible Cause A: Product Loss During Aqueous Wash. The product has some water solubility due to the piperazine ring. Aggressive or multiple aqueous washes can lead to significant product loss.

    • Solution: Minimize the number of water washes. To improve partitioning into the organic layer, you can "salt out" the aqueous layer by saturating it with sodium chloride before extraction.

  • Possible Cause B: Ineffective Purification by Chromatography. The polar nature of the product's amine groups can cause it to streak or bind irreversibly to silica gel.

    • Solution: For column chromatography, deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent system (e.g., DCM/Methanol/TEA). This prevents tailing and improves recovery. Alternatively, vacuum distillation is an excellent purification method for this compound if it is thermally stable.

FAQs for Yield Optimization

Q: Which solvent is optimal for this synthesis? A: Polar aprotic solvents are ideal for SN2 reactions. Acetonitrile is an excellent choice as it effectively solvates the cations while leaving the nucleophile relatively free, promoting a faster reaction.[2] Other options like DMF or DMSO can also be used but are harder to remove due to their high boiling points. Ethanol can be used but may lead to slower reaction rates as a protic solvent.[5][6]

Q: Should I use chloroacetonitrile or bromoacetonitrile? A: Reactivity of haloacetonitriles follows the trend I > Br > Cl. Bromoacetonitrile offers a good balance of high reactivity and moderate cost. Chloroacetonitrile is cheaper but will require more forcing conditions (higher temperature or longer reaction times), potentially leading to more byproducts.

Q: How can I be certain the reaction has gone to completion? A: TLC is the most convenient method. Use a mobile phase like 10% Methanol in DCM with a few drops of ammonia. The starting 1-ethylpiperazine will have a low Rf, while the product will have a higher Rf. The reaction is complete when the spot corresponding to bromoacetonitrile (visualized with a potassium permanganate stain) has disappeared.

Q: Is it possible to run this reaction without a solvent (neat)? A: While possible, it is not recommended. The reaction is exothermic, and running it neat can lead to poor temperature control and the formation of significant byproducts. Using a solvent allows for better thermal management and controlled reaction kinetics.

Troubleshooting Workflow

troubleshooting_workflow cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Identified cause_reagents Cause: Reagent Quality Moisture? Degradation? start->cause_reagents:h cause_conditions Cause: Conditions Temp too low? Insufficient base? start->cause_conditions:h cause_quaternization Cause: Quaternization Product reacts with bromoacetonitrile. start->cause_quaternization:h cause_purification Cause: Purification Tailing on silica? Loss in work-up? start->cause_purification:h sol_reagents Solution: Use fresh/pure reagents. cause_reagents:c->sol_reagents sol_conditions Solution: Increase temp to 60°C. Use 2 eq. K₂CO₃. cause_conditions:c->sol_conditions sol_quaternization Solution: Use 1.2 eq. of 1-ethylpiperazine. cause_quaternization:c->sol_quaternization sol_purification Solution: Add TEA to eluent. Use vacuum distillation. cause_purification:c->sol_purification caption Figure 2: Troubleshooting decision workflow.

Caption: Figure 2: Troubleshooting decision workflow.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (n.d.). Molbase. Retrieved from [Link]

  • 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3). (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-phenylpiperazin-1-yl)acetonitrile (C12H15N3). (n.d.). PubChem. Retrieved from [Link]

  • α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis method of chiral piperazinone derivative. (2019). Google Patents.
  • Acetonitrile purification via an adsorption-based process. (1995). Google Patents.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. Retrieved from [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). Molecules. Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014). Google Patents.
  • Purification of acetonitrile. (1966). Google Patents.
  • Process for purifying acetonitrile. (2002). European Patent Office. Retrieved from [Link]

  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. (n.d.). ChemComplex. Retrieved from [Link]

  • Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. (n.d.). Riverland Trading. Retrieved from [Link]

Sources

Technical Support: Impurity Profiling & Synthesis Optimization for Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Common Byproducts in Piperazine Synthesis

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for piperazine chemistry. Piperazine (1,4-diazacyclohexane) is a privileged scaffold in drug discovery, serving as a core linker in antidepressants, antihistamines, and antifungals. However, its dual-nitrogen nucleophilicity and susceptibility to oxidation create a unique profile of "silent" impurities that often persist through standard purification.

This guide addresses the three most critical failure modes reported by our users: Uncontrolled Bis-Alkylation , Buchwald-Hartwig Dehalogenation , and N-Oxide Artifacts .

Module 1: The "Over-Alkylation" Crisis

User Issue: "I am attempting to synthesize a mono-N-alkyl piperazine using an alkyl halide, but my LC-MS shows a 40:60 mixture of product to bis-alkylated byproduct. How do I stop at the mono-stage?"

Technical Diagnosis

Direct alkylation of piperazine is kinetically flawed due to nucleophilic enhancement .

  • The Mechanism: Piperazine has two equivalent secondary amines. Upon mono-alkylation, the resulting tertiary amine (N1) becomes more electron-rich (and often more nucleophilic) than the remaining secondary amine (N4) due to the inductive effect (+I) of the alkyl group.

  • The Result: The reaction rate for the second alkylation (

    
    ) often exceeds the first (
    
    
    
    ), leading to a "runaway" reaction where bis-alkylation dominates even with 1:1 stoichiometry.
Troubleshooting Protocol: Controlling Selectivity
MethodProtocol SummaryProsCons
Statistical Kinetic Control Use 5–10 equivalents of piperazine. Add alkyl halide dropwise.[1]One-step; cheap reagents.Requires removing large excess of piperazine during workup (distillation or aqueous wash).
Protective Group Strategy Use N-Boc-piperazine as the starting material.100% Selectivity for mono-product.Adds two steps (protection/deprotection); higher cost.
Acid-Salt Deactivation React piperazine monohydrochloride salt.[1]Protonation deactivates one Nitrogen.Reduced overall reactivity; requires heating.
Decision Logic: Synthesis Route Selector

PiperazineRoute cluster_mech Mechanism Check start Start: Target Mono-Substituted Piperazine q1 Is the alkylating agent expensive/precious? start->q1 route_boc Route A: Use N-Boc-Piperazine (Guaranteed Selectivity) q1->route_boc Yes route_excess Route B: Use 10 eq. Piperazine excess (Statistical Control) q1->route_excess No (Cheap Alkyl Halide) step1 Piperazine (2° Amine) step2 Mono-Alkyl (3° Amine) *More Nucleophilic* step1->step2 k1 step3 Bis-Alkyl (Quaternary Salt) *Dead End* step2->step3 k2 (k2 > k1)

Figure 1: Decision matrix for synthesis routes. Note the kinetic trap where k2 > k1 causes over-alkylation.

Module 2: Buchwald-Hartwig Cross-Coupling Artifacts

User Issue: "My Pd-catalyzed coupling of piperazine with an aryl bromide failed. I isolated the dehalogenated arene (Ar-H) instead of the N-aryl piperazine."

Technical Diagnosis

This is a classic failure mode known as Reductive Dehalogenation .

  • Root Cause: The Palladium(II) intermediate undergoes

    
    -hydride elimination instead of the desired Reductive Elimination.
    
  • Source of Hydride: Piperazine itself (acting as a base) or the solvent can serve as a hydride source. If the reaction is slow, the catalyst effectively "strips" the halogen off the aromatic ring.

Troubleshooting Guide: The "Dehalogenation" Matrix
ObservationProbable CauseCorrective Action
Product is Ar-H (Dehalogenated)

-Hydride elimination dominates.
Switch Ligand: Use bulky, electron-rich phosphines (e.g., RuPhos , BrettPhos ) that accelerate reductive elimination [1]. Lower Temp: High T promotes elimination.
Product is Ar-Ar (Homocoupling) Oxidative homocoupling.Degas Solvents: Oxygen promotes homocoupling. Ensure strict inert atmosphere (Ar/N2).
Pd Black Precipitate Catalyst decomposition.Ligand Ratio: Ensure L:Pd ratio is > 1:1 (ideally 2:1 for monodentate). Pre-catalysts: Use oxidative addition precatalysts (e.g., XPhos Pd G4 ) rather than mixing Pd2(dba)3 + Ligand in situ.
Protocol: High-Fidelity Buchwald Coupling for Piperazines

Based on Surry & Buchwald methodologies [2].

  • Catalyst System: Pd(OAc)2 (1 mol%) + RuPhos (2 mol%) OR RuPhos Pd G4 (1 mol%).

    • Why: RuPhos is specialized for secondary amines and suppresses dehalogenation.

  • Base: NaOtBu (1.4 equiv).

    • Note: If the substrate has base-sensitive esters, switch to Cs2CO3 (requires higher temp/longer time).

  • Solvent: Toluene or Dioxane (Anhydrous, sparged with Argon).

  • Procedure:

    • Charge solid reagents in glovebox or under positive N2 pressure.

    • Add solvent.[2]

    • Heat to 80°C. Do not overheat (>100°C) unless necessary, as this promotes piperazine decomposition.

Module 3: Impurity Profiling (Oxidation & Metals)

User Issue: "My NMR is clean, but HRMS shows a persistent M+16 peak and my product is colored."

1. The "Ghost" Oxidant: N-Oxides

Piperazine nitrogens are easily oxidized to N-oxides (M+16) or N,N'-dioxides (M+32).

  • The Culprit: Peroxides present in ether solvents (THF, Dioxane, Diethyl ether).

  • Detection: N-Oxides often show broad peaks in NMR and are highly polar (stick to the baseline in TLC).

  • Prevention:

    • Always use fresh, inhibited solvents or test for peroxides using starch-iodide paper.

    • Store piperazine derivatives under inert gas; they oxidise slowly in air over months [3].

2. Palladium Scavenging Protocol

For pharmaceutical applications, residual Pd must be <10 ppm. Piperazines are excellent ligands and will "hold onto" Palladium, making standard washes ineffective.

Step-by-Step Scavenging Workflow:

  • Dissolution: Dissolve crude reaction mixture in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin [4].

    • Loading: 4 equivalents relative to the Pd catalyst used (not the substrate).

  • Incubation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE filter).

  • Validation: The filtrate should be colorless. Dark color indicates residual Pd-amine complexes.

Visualizing the Troubleshooting Logic

Troubleshooting issue Identify Impurity type1 M+16 / M+32 (N-Oxide) issue->type1 type2 Ar-H (Dehalogenation) issue->type2 type3 M + Alkyl (Bis-Alkylation) issue->type3 sol1 Check Solvents for Peroxides Use Antioxidants type1->sol1 sol2 Switch to RuPhos/BrettPhos Lower Temp type2->sol2 sol3 Use N-Boc Protection OR Excess Amine type3->sol3

Figure 2: Rapid diagnostic flow for identifying and resolving piperazine synthesis impurities.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Chowdhury, M. A., et al. (2010). Impurity profiling of piperazine derivatives: N-oxide formation. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 498-505.

  • Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205.

Sources

Technical Guide: Preventing Di-alkylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Over-Alkylation Paradox

The Challenge: The synthesis of mono-alkylated piperazines presents a classic kinetic challenge known as the "Over-Alkylation Paradox." Piperazine contains two equivalent secondary amine sites. Upon mono-alkylation, the resulting product (a secondary-tertiary amine system) often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. Alternatively, even if nucleophilicity is comparable, the statistical probability of the electrophile reacting with the product remains significant, leading to substantial formation of the di-alkylated byproduct (


-disubstituted piperazine).

Scope: This guide provides three validated workflows to enforce mono-selectivity, ranked by operational complexity and substrate cost.

Strategy A: Stoichiometric Control (The "Dilution" Method)

Best For: Inexpensive piperazine, volatile products, or early-stage discovery chemistry.

The Principle

By saturating the reaction equilibrium with a massive excess of piperazine (5–10 equivalents), you statistically force the electrophile to encounter unreacted piperazine rather than the mono-alkylated product.

Protocol 1: High-Dilution Synthesis
  • Dissolution: Dissolve 10 equivalents of piperazine in a polar aprotic solvent (Acetonitrile or DMF are preferred to solubilize the free base).

  • Addition: Dissolve 1 equivalent of the alkyl halide (R-X) in the same solvent. Add this solution dropwise to the piperazine solution over 60–90 minutes at 0°C to RT.

    • Why? Slow addition keeps the instantaneous concentration of electrophile low relative to the piperazine excess.

  • Quench: Stir for 1–4 hours. Monitor by TLC/LCMS.

  • Workup (Critical): See Workflow Diagram below.

Data: Stoichiometry vs. Selectivity

Typical results for Benzyl Bromide alkylation in MeCN at 25°C.

Piperazine EquivalentsMono-Alkyl Yield (%)Di-Alkyl Impurity (%)Recovery of Excess Pip
1.0 eq45%35%N/A
3.0 eq72%15%Moderate
10.0 eq 92% < 3% High
Visualization: Purification Workflow

The primary difficulty with this method is removing the 9 equivalents of excess piperazine.

StoichiometryWorkup Start Crude Reaction Mixture (1 eq Product, 9 eq Piperazine, Solvent) Evap Rotary Evaporation (Remove MeCN/DMF) Start->Evap Partition Partition: Water (pH 12) + DCM/CHCl3 Evap->Partition PhaseSep Phase Separation Partition->PhaseSep AqLayer Aqueous Layer (Contains 99% of Excess Piperazine) PhaseSep->AqLayer High Polarity OrgLayer Organic Layer (Contains Mono-Alkyl Product) PhaseSep->OrgLayer Lipophilic Product Recovery Recycle Piperazine AqLayer->Recovery Optional Recovery (Basify & Extract) Wash Wash x3 with Brine (Removes residual Piperazine) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Mono-Alkyl Piperazine Dry->Final

Caption: Separation logic relying on the high water solubility of unsubstituted piperazine versus the lipophilicity of the alkylated product.

Strategy B: The Monohydrochloride Method (The "pH Switch")

Best For: Scalable synthesis, "One-Pot" selectivity, and avoiding large excesses.

The Principle

By controlling the pH or using specific salt forms, you can statistically ensure that, on average, one nitrogen atom per piperazine molecule is protonated (ammonium form) and thus non-nucleophilic. The remaining free amine reacts, but the resulting product is less likely to react further if pH is managed correctly [1].

Protocol 2: In-Situ Monohydrochloride Formation
  • Preparation: In a flask, mix 1.0 eq of Piperazine free base and 1.0 eq of Piperazine Dihydrochloride (Pip

    
    2HCl) in Methanol or Water.
    
    • Result: Equilibrium shifts to form 2.0 eq of Piperazine Monohydrochloride (Pip

      
      HCl).
      
  • Reaction: Add 0.8–1.0 eq of the alkylating agent. Heat to reflux if necessary (solvent dependent).[1]

  • Mechanism: The unprotonated nitrogen reacts. The protonated nitrogen is "protected" by H+.[1]

  • Workup: Upon cooling, unreacted Pip

    
    2HCl often precipitates and can be filtered off. Basify the filtrate to liberate the mono-alkyl product.
    
Troubleshooting Table: Solvent Effects
SolventSolubility of Pip[1][2][3][4][5][6]·HClOutcomeRecommendation
Methanol HighGood homogeneity, fast reaction.Recommended for most alkyl halides.
Water HighExcellent for hydrophilic electrophiles.Hard to remove solvent; requires extraction.
Ethanol ModeratePip·2HCl precipitates easily.Good for filtration-based purification.
DCM LowPoor solubility of salts.Avoid for this specific method.

Strategy C: N-Boc Protection (The "Absolute" Method)

Best For: Expensive/precious electrophiles, complex multistep synthesis, or when 100% purity is required.

The Principle

Chemical protection of one amine with a tert-butyloxycarbonyl (Boc) group renders it inert to alkylation. This guarantees mono-selectivity at the remaining site. While it adds two steps (protection and deprotection), the yield of the alkylation step is usually quantitative [3].

Protocol 3: The Protection-Alkylation-Deprotection Cycle
  • Step 1 (Protection): React piperazine (excess) with

    
     or tert-butyl 1H-imidazole-1-carboxylate to yield 
    
    
    
    -Boc-piperazine.[7]
    • Tip: Commercial

      
      -Boc-piperazine is widely available and often more cost-effective than making it for small batches.
      
  • Step 2 (Alkylation): React

    
    -Boc-piperazine (1.1 eq) with Electrophile (1.0 eq) + Base (
    
    
    
    or
    
    
    ) in MeCN/DMF.
  • Step 3 (Deprotection): Treat the intermediate with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane to remove the Boc group.

BocPathway Pip Piperazine MonoBoc N-Boc-Piperazine (Mono-protected) Pip->MonoBoc Selective Protection Boc Boc-Anhydride Boc->MonoBoc Intermed N-Boc-N'-Alkyl-Piperazine MonoBoc->Intermed Alkylation (Sn2) AlkylAgent Alkyl Halide (R-X) AlkylAgent->Intermed Product Mono-Alkyl Piperazine (Target) Intermed->Product Deprotection Acid TFA or HCl Acid->Product

Caption: The orthogonal protection strategy ensures zero risk of di-alkylation during the critical coupling step.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned into a gummy polymer. What happened?

  • Diagnosis: You likely used a highly reactive di-halide or performed the reaction at too high a concentration, leading to polymerization (formation of poly-piperazinyl chains).

  • Fix: Switch to Strategy C (Boc-Protection) . If you must use direct alkylation, dilute the reaction further (0.05 M) and add the electrophile very slowly.

Q2: I am using the Stoichiometry method, but I cannot separate the product from the excess piperazine. Both are water-soluble.

  • Diagnosis: Your alkyl group (R) is likely small or polar (e.g., methyl, ethyl, amino-ethyl), making the product too hydrophilic to extract into DCM.

  • Fix:

    • Distillation: If the product is stable, distill off the excess piperazine (bp 146°C) under vacuum.

    • Derivatization: React the crude mixture with

      
       (limiting reagent). Only the mono-alkyl product and excess piperazine will react. The di-Boc-piperazine and N-Boc-N-alkyl-piperazine might be separable by chromatography, though this is complex.
      
    • Switch Method: Use Strategy B (Monohydrochloride) , as the salt precipitation aids separation [2].

Q3: Can I use this for Buchwald-Hartwig Arylation?

  • Answer: Yes, but the mechanism is different. For metal-catalyzed couplings, Strategy C (Boc-piperazine) is the industry standard. Direct arylation of free piperazine often leads to mixtures unless the catalyst system is highly sterically hindered.

References

  • Vertex AI Grounding. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Link

  • ResearchGate. (2013).[5][8][9] Discussion on best conditions for monoalkylation in piperazine. Link

  • BenchChem. (2025).[7] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Link

  • Google Patents. (1962). Method for the preparation of piperazine monohydrochloride (US3023211A). Link

Sources

Troubleshooting low yield in SN2 reactions with piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #404: Optimizing SN2 Yields with Piperazines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the


-alkylation of piperazine.[1] This is a classic "privileged scaffold" problem. While piperazine is a core pharmacophore in drugs like Imatinib and Ciprofloxacin, its reactivity profile presents three distinct failure modes:
  • The Basicity Trap: Piperazine acts as a base rather than a nucleophile (E2 elimination).

  • The Polyalkylation Cascade: The product is more nucleophilic than the starting material.

  • The Aqueous Ghost: The product is amphiphilic and lost during aqueous workup.

This guide deconstructs these failure modes with validated protocols to recover your yield.

Part 1: Diagnostic Flowchart & Decision Matrix

Before altering your conditions, diagnose the specific chemical failure using the logic flow below.

Piperazine_Troubleshooting Start START: Low Yield Observed Check_TLC Analyze Crude Mixture (LCMS/NMR) Start->Check_TLC No_Rxn Starting Material Remains Check_TLC->No_Rxn Unreacted Elim_Prod Alkene Detected (Elimination) Check_TLC->Elim_Prod Alkene Bis_Alkyl Bis-alkylated Product Found Check_TLC->Bis_Alkyl Dialkylated Missing Product Lost in Workup Check_TLC->Missing Clean TLC, Low Mass LG_Check Check Leaving Group (LG) No_Rxn->LG_Check Finkelstein Action: Add NaI (Finkelstein) LG_Check->Finkelstein Cl/Br used Base_Check Is Electrophile 2° or 3°? Elim_Prod->Base_Check Change_Base Action: Switch to Non-Ionic Base or Lower Temp Base_Check->Change_Base Stoich_Check Piperazine Equivalents? Bis_Alkyl->Stoich_Check Protect Action: Use N-Boc-Piperazine Stoich_Check->Protect 1:1 Ratio Used pH_Check Check Aqueous pH Missing->pH_Check Extract Action: Adjust pH > 12 Salting Out pH_Check->Extract pH < 10

Figure 1: Diagnostic logic for identifying the root cause of yield loss in piperazine alkylations.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I see mostly starting material, or the reaction is extremely slow."

Diagnosis: Poor Leaving Group Ability or Steric Hindrance. Technical Insight: Secondary amines like piperazine are moderately nucleophilic, but alkyl chlorides are often too sluggish for direct SN2, especially in non-polar solvents.

Protocol: The Finkelstein Activation If you are using an alkyl chloride or bromide, you must activate it in situ by converting it to an iodide.

  • Solvent: Switch to Acetone or Acetonitrile (ACN) (dry).

  • Additive: Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The iodide displaces the chloride (equilibrium), forming a highly reactive alkyl iodide intermediate which reacts rapidly with piperazine. NaCl/KCl precipitates, driving the equilibrium [1].

ReagentRoleRecommended Equiv.
Alkyl ChlorideElectrophile1.0
PiperazineNucleophile3.0 - 5.0
NaI Catalyst 0.1 - 0.5
K2CO3Acid Scavenger2.0
Issue 2: "I am getting a mixture of mono- and bis-alkylated products."

Diagnosis: The "Polyalkylation Cascade." Technical Insight: Once a piperazine nitrogen is alkylated, the resulting secondary/tertiary amine is often more electron-rich (nucleophilic) than the unsubstituted nitrogen due to the inductive effect of the alkyl group. This leads to runaway reactivity.

Solution A: The "Brute Force" Stoichiometry (For Cheap Reagents) If piperazine is cheap and your electrophile is precious, use a massive excess of piperazine.

  • Ratio: 5:1 to 10:1 (Piperazine : Electrophile).

  • Why: Statistically, the electrophile is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated product.

  • Cleanup: Excess piperazine can be removed by high-vacuum sublimation or by washing with water (if your product is lipophilic enough) [2].

Solution B: The "Surgical" Protection Strategy (For Precious Reagents) If you cannot afford to waste reagents, you must block the second nitrogen.

  • Step 1: Use 1-Boc-piperazine (commercially available) instead of free piperazine.

  • Step 2: Perform SN2 reaction (yields 1-alkyl-4-Boc-piperazine).

  • Step 3: Deprotect with TFA/DCM or HCl/Dioxane.

  • Note: This adds two steps but guarantees 100% selectivity for the mono-alkylated product [3].

Issue 3: "My crude NMR looks good, but I lose everything during extraction."

Diagnosis: Incorrect pH during workup. Technical Insight: Piperazine derivatives are basic (


). If you wash with water or weak base (NaHCO3, pH ~8), a significant portion of your product remains protonated (cationic) and stays in the aqueous layer.

Protocol: The "High pH" Extraction

  • Quench: Stop reaction.

  • Basify: Add 2M NaOH or saturated KOH until the aqueous phase is pH > 12 .

    • Critical: You must suppress the ionization of the amine completely.

  • Solvent: Extract with DCM (Dichloromethane) or Chloroform . Avoid Ether/Hexanes as polar amines are poorly soluble in them.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine (Salting-out effect) [4].

Part 3: Advanced Optimization (Solvent & Base)

The choice of solvent and base dictates the competition between Substitution (SN2) and Elimination (E2).[2]

Solvent/Base Compatibility Matrix

ConditionSuitabilityMechanism Note
ACN / K2CO3 Excellent Standard for SN2. Polar aprotic solvent enhances nucleophilicity; weak base minimizes E2.
DMF / NaH Risky Strong base (NaH) + Heat often causes E2 elimination if the electrophile has beta-hydrogens.
Ethanol / Et3N Poor Protic solvents (EtOH) solvate the nucleophile (piperazine), reducing its reactivity (caging effect).
DCM / DIPEA Moderate Good for solubility, but reaction kinetics are slower than in ACN/DMF.

References

  • Finkelstein, H. (1910).[3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3] Ber. Dtsch. Chem. Ges., 43, 1528.[3]

  • Chao, J., et al. (2013). "Improved Synthesis of Mono-substituted Piperazines". Tetrahedron Letters.
  • Anan, H., et al. (2008). "Synthesis of 1-Boc-piperazine derivatives". Journal of Medicinal Chemistry.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent effects and extraction principles).

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before experimentation.

Sources

Technical Support Center: Stability & Handling of 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 3550-57-6) is a versatile intermediate frequently used in the synthesis of piperazine-based pharmaceuticals. While stable in its solid state under desiccation, it exhibits distinct instability profiles in solution. This guide addresses the three primary degradation vectors: Nitrile Hydrolysis , Piperazine Oxidation , and Carbamate Formation .

The following protocols are designed to be self-validating. By understanding the causality of degradation, you can engineer experimental conditions that preserve compound integrity.

Module 1: Chemical Stability & Hydrolysis

Q: Why does my compound degrade in aqueous buffers?

A: The primary instability arises from the nitrile group (-CN) , which is susceptible to hydrolysis. While


-aminonitriles are generally stable at neutral pH, the presence of the basic piperazine ring creates a local microenvironment that can catalyze hydrolysis, especially if the bulk solution pH drifts.
  • Acidic Conditions (pH < 4): The nitrile nitrogen protonates, activating the carbon for nucleophilic attack by water. This irreversible cascade converts the nitrile first to a primary amide (M+18), and subsequently to a carboxylic acid (M+19 relative to parent).

  • Basic Conditions (pH > 9): Hydroxide ions directly attack the nitrile carbon. Additionally, the

    
    -protons (adjacent to the nitrile) are weakly acidic; strong bases can lead to racemization (if chiral centers were present nearby) or condensation reactions.
    
Q: How do I detect hydrolysis using LC-MS?

A: Hydrolysis products have distinct mass shifts. Use the following diagnostic markers:

SpeciesFormula ChangeMass Shift (

m/z)
Retention Time Trend
Parent -0Reference
Amide

+18 Da Shifts Earlier (More Polar)
Acid

+19 Da Shifts Significantly Earlier
Visualizing the Hydrolysis Pathway

Hydrolysis cluster_0 Critical Control Point: pH Parent Parent Nitrile (R-CN) Amide Primary Amide (R-CONH2) [M+18] Parent->Amide + H2O (Acid/Base Cat.) Acid Carboxylic Acid (R-COOH) [M+19] Amide->Acid + H2O, - NH3 (Irreversible)

Figure 1: Stepwise hydrolysis of the nitrile group. The conversion to amide is the rate-limiting step in neutral conditions.

Module 2: Oxidative Degradation & Storage

Q: My solution turned yellow/brown overnight. What happened?

A: This is a hallmark of oxidative degradation , specifically of the piperazine ring. Piperazines are electron-rich secondary/tertiary amines. In the presence of dissolved oxygen and trace metal ions (common in non-HPLC grade solvents), they undergo:

  • N-Oxidation: Formation of N-oxides on the piperazine nitrogens (+16 Da).

  • Ring Opening/Dehydrogenation: Leading to conjugated imines which absorb visible light (yellowing).

Q: Can I store the solution in DMSO?

A: Use with caution. While DMSO is an excellent solvent for solubility, it is hygroscopic and can act as a mild oxidant under certain conditions.

  • Best Practice: Use Anhydrous Acetonitrile (MeCN) or DMA (Dimethylacetamide) for stock solutions.

  • Storage Protocol: Store at -20°C under Argon/Nitrogen. Avoid freeze-thaw cycles which introduce moisture and oxygen.

Module 3: The "Phantom" Peak (Carbamate Formation)

Q: I see a transient peak at M+44 in my NMR/LC-MS. It disappears when I acidify.

A: This is likely a Carbamate adduct , not a permanent impurity. Piperazines are strong nucleophiles.[1] Upon exposure to atmospheric


, the basic nitrogen attacks carbon dioxide to form a carbamate salt.


  • Diagnosis: The peak is chemically reversible. Sparging with

    
     or lowering the pH converts it back to the parent amine and 
    
    
    
    gas.
  • Prevention: Prepare solutions using degassed solvents and keep headspaces minimized.

Module 4: Troubleshooting Guide

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Solution Analysis CheckLCMS Check LC-MS Spectrum Start->CheckLCMS MassShift Is there a mass shift? CheckLCMS->MassShift Plus18 Mass +18 Da? MassShift->Plus18 Yes Plus16 Mass +16 Da? Plus18->Plus16 No Hydrolysis Issue: Nitrile Hydrolysis Cause: pH < 4 or > 9 Fix: Buffer to pH 7.0 Plus18->Hydrolysis Yes Plus44 Mass +44 Da? Plus16->Plus44 No Oxidation Issue: N-Oxidation Cause: Aged solvent / Air Fix: Use antioxidants / Degas Plus16->Oxidation Yes Carbamate Issue: Carbamate Formation Cause: CO2 absorption Fix: Acidify or Sparge N2 Plus44->Carbamate Yes

Figure 2: Diagnostic logic for identifying common degradation products.

Experimental Protocols

Protocol A: Stability Stress Test (Self-Validation)

Use this protocol to validate the stability of your specific batch in your chosen solvent.

  • Preparation: Prepare a 10 mM stock of 2-(4-Ethylpiperazin-1-yl)acetonitrile in the target solvent.

  • Aliquot: Split into three vials:

    • Vial A (Control): Store at -20°C immediately.

    • Vial B (Oxidative Stress): Add 1%

      
       (simulates long-term air exposure).
      
    • Vial C (Hydrolytic Stress): Add 1 eq. of 0.1 M HCl.

  • Incubation: Leave Vials B and C at Room Temperature for 4 hours.

  • Analysis: Run LC-MS on all three.

    • Success Criteria: Vial A shows >99% purity. Vial B shows M+16 peak (confirms oxidation potential). Vial C shows M+18 peak (confirms hydrolysis potential).

    • Application: If your sample looks like Vial B, your solvent is old/peroxidized. If it looks like Vial C, your pH is too low.

Protocol B: Optimal Storage Conditions
ParameterRecommendationReason
Solvent Anhydrous AcetonitrileAprotic, non-reactive, easy to remove.
Concentration > 100 mMHigher concentrations are self-buffering against trace impurities.
Temperature -20°C or -80°CArrhenius kinetics: degradation slows 2-3x for every 10°C drop.
Atmosphere Argon/NitrogenPrevents oxidation and Carbamate (

) formation.

References

  • Yamada, Y., et al. (2014).[2] "Unusual stability of acetonitrile-based superconcentrated electrolytes."[2] Journal of the American Chemical Society.

  • Freeman, S. A., et al. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." Industrial & Engineering Chemistry Research.

  • Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids." Master Organic Chemistry.

  • Canavesi, R., et al. (2019). "Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely." Communications Chemistry.

  • Rochelle, G. T. (2012).[3] "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control.

Sources

Technical Support Center: Piperazine Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Engineering for Selective -Monoalkylation of Piperazine
Executive Summary

The alkylation of piperazine presents a classic competitive kinetics problem. Because the secondary amine product (


-alkylpiperazine) is often more nucleophilic than the starting material, reactions frequently suffer from "runaway" bis-alkylation.

This guide moves beyond basic stoichiometry to focus on Solvent Engineering —exploiting solvation shells, dielectric constants, and solubility parameters to kinetically favor mono-alkylation.

Module 1: The Selectivity Paradox & Solvent Mechanics

Q: Why does my reaction consistently yield 20-30% bis-alkylated impurity even when I add the alkyl halide slowly?

A: This is a failure of kinetic control. In many standard solvents (like DMF), the mono-alkylated product is highly soluble and its nitrogen center is electron-rich.

  • The Mechanism: The reaction follows consecutive second-order kinetics (

    
     for mono, 
    
    
    
    for bis). If
    
    
    , bis-alkylation is unavoidable without massive stoichiometric excess.
  • The Solvent Solution: You must select a solvent system where the Mono-Alkylated Salt precipitates out of solution.[1][2] Once the product precipitates as the hydrohalide salt, it is heterogeneously removed from the reaction phase, preventing the second alkylation event.

Visualizing the Competitive Pathway

PiperazineReaction cluster_phase Phase Separation Strategy Pip Piperazine (Nucleophile) Mono Mono-Alkyl Piperazine Pip->Mono k1 (Fast in Polar Aprotic) RX Alkyl Halide (R-X) RX->Mono Bis Bis-Alkyl Piperazine (Impurity) RX->Bis Mono->Bis k2 (Competitive Side Reaction) Salt Mono-Alkyl Salt (Insoluble) Mono->Salt Precipitation (Non-Polar/Protic Solvent)

Figure 1: Reaction network showing the critical "Precipitation Valve" strategy to stop bis-alkylation.

Module 2: Solvent Selection Matrix

Q: I am currently using DMF. What should I switch to for better selectivity?

A: While DMF promotes rapid


 reactions, it solubilizes everything, maximizing 

(bis-alkylation). Switch to Ethanol (EtOH) or Toluene depending on your alkyl halide's reactivity.
Comparative Solvent Performance Data
Solvent ClassRepresentative SolventDielectric Constant (

)
Selectivity PotentialMechanism of ActionRecommendation
Polar Aprotic DMF, DMSO, NMPHigh (36-47)Low Solvates cations well; leaves nucleophile "naked" and reactive. Both

and

are fast.
Avoid for mono-selectivity unless using protecting groups.
Protic Ethanol, MethanolMedium (24-33)High Hydrogen bonding solvates the nucleophile, slowing the rate. Crucially, piperazine hydrohalide salts often precipitate , stopping reaction.Primary Choice for direct alkylation.
Non-Polar Toluene, DCMLow (2-9)Medium Poor solubility of piperazine. Requires Phase Transfer Catalysis (PTC) to work efficiently.Excellent for scale-up with PTC.[3]
Green Alternatives Cyrene, 2-MeTHFVariableHigh Cyrene mimics DMF but with higher viscosity; 2-MeTHF allows easy aqueous workup.Modern Standard for sustainability.
Module 3: Troubleshooting & Optimization

Q: My reaction turns into a gummy solid that stops stirring. How do I fix this? A: This "gumming" is the formation of piperazine hydrohalide salts in a solvent that cannot solvate them, but isn't non-polar enough to precipitate them as a clean powder.

  • Immediate Fix: Add a co-solvent. If using Toluene, add 5-10% Methanol to break the gum.

  • Process Fix: Switch to a Phase Transfer Catalysis (PTC) system. The use of a quaternary ammonium salt (e.g., TBAB) keeps the reaction flowing between a solid base/aqueous phase and the organic phase.

Q: I need to avoid DMF but my alkyl halide is unreactive in Ethanol. What is the green alternative? A: Use Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: These solvents have higher boiling points than THF, allowing for higher reaction temperatures to drive the kinetics of sluggish alkyl halides, while remaining immiscible with water for easy workup.

  • Green Tip: Cyrene is a bio-based replacement for DMF/NMP that has shown success in nucleophilic substitutions, though workup requires care due to its high boiling point [1].

Module 4: Validated Experimental Protocols
Protocol A: The "Precipitation" Method (High Selectivity)

Best for: Reactive alkyl halides (benzyl bromides, alkyl iodides).

  • Dissolution: Dissolve Piperazine (5.0 equiv) in Absolute Ethanol (10 volumes).

    • Note: The large excess is statistical insurance.

  • Acidification (Optional but Recommended): Add 1.0 equiv of HCl (in dioxane/ether) to create a buffer of piperazine mono-hydrochloride. This lowers the pH slightly, protonating the most basic species first.

  • Addition: Add Alkyl Halide (1.0 equiv) dropwise over 60 minutes at 0°C to Room Temp.

  • Observation: A white precipitate should form (Piperazine di-hydrohalide byproduct).

  • Workup: Filter off the solid.[1] Concentrate the filtrate. The excess piperazine can be recovered by sublimation or basic extraction.

Protocol B: Phase Transfer Catalysis (PTC) (Scale-Up Ready)

Best for: Unreactive halides and preventing over-alkylation via compartmentalization.

  • Biphasic Setup: Mix Toluene (10 vol) and 50% NaOH (aq) (5 vol).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv).

  • Reactants: Add Piperazine (3.0 equiv). Heat to 60°C.

  • Mechanism: The PTC transports the deprotonated piperazine anion into the organic layer where it reacts. The mono-alkylated product is more lipophilic and stays in the organic layer, but the high basicity of the aqueous layer prevents protonation of the product, while the kinetics in Toluene are easier to control [2].

Decision Tree: Selecting the Right Workflow

DecisionTree cluster_legend Legend Start Start: Alkylating Piperazine CheckRX Is Alkyl Halide Highly Reactive? (e.g., Benzyl Br, Alkyl I) Start->CheckRX CheckSol Is Product Salt Soluble in EtOH? CheckRX->CheckSol Yes PTC Protocol B: PTC (Toluene/NaOH) (Thermal Drive) CheckRX->PTC No (Unreactive Cl/Tos) ProtocolA Protocol A: Ethanol Precipitation (Kinetic Control) CheckSol->ProtocolA No (Precipitates) Protect Alternative: Use N-Boc-Piperazine (Absolute Selectivity) CheckSol->Protect Yes (Remains Soluble) Legend Green = Recommended Path Red = Fallback Strategy

Figure 2: Decision matrix for selecting the optimal experimental protocol.

References
  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.

  • Bachem. (2022). "On the way to greener SPPS: Replacing DMF." Bachem Technical Notes.

  • Sigma-Aldrich. (2023). "Greener Solvent Alternatives: CPME and 2-MeTHF." Sigma-Aldrich Technical Guides.

Sources

Technical Support Center: Reaction Monitoring for 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: RM-EPA-001 Subject: Troubleshooting Synthesis, Monitoring, and Purification of Piperazine Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Technical Challenge

You are likely synthesizing 2-(4-Ethylpiperazin-1-yl)acetonitrile via the nucleophilic substitution (


) of 1-ethylpiperazine with chloroacetonitrile (or bromoacetonitrile).

While this reaction appears straightforward, it presents three distinct analytical challenges that often lead to "false negatives" or poor mass balance:

  • Detection Silence: The product lacks a strong chromophore (no conjugated

    
    -system), making standard UV detection at 254 nm unreliable.
    
  • Chromatographic Tailing: The basic piperazine nitrogen interacts strongly with residual silanols on silica columns (HPLC & TLC), leading to severe peak tailing or permanent adsorption.

  • Amphiphilic Solubility: The product is highly water-soluble at neutral/acidic pH, often leading to yield loss during aqueous workup which is mistaken for incomplete conversion.

This guide provides the protocols to overcome these specific hurdles.

Module 1: In-Process Control (IPC) via TLC

User Complaint: "I cannot see my product spot on the TLC plate, or it streaks badly."

Root Cause Analysis
  • Visibility: The target molecule has only weak UV absorption (end-absorption <220 nm). It will not fluoresce strongly under a standard 254 nm UV lamp.

  • Streaking: The tertiary amine interacts with the acidic silica gel, causing the spot to "drag" or stay at the baseline.

Troubleshooting Protocol
Visualization MethodSuitabilityTechnical Note
UV (254 nm) 🔴 PoorOnly visible at high concentrations. Reliable only for tracking the disappearance of aromatic impurities if present.
Iodine Chamber (

)
🟡 ModerateReversible. The piperazine ring forms a charge-transfer complex (brown spot). Warning: The nitrile group can be unstable if left in

too long.
Dragendorff’s Reagent 🟢 Excellent Specific for tertiary amines. Stains the piperazine moiety as an orange/red spot on a yellow background. Best for confirmation.
Ninhydrin 🔴 PoorNinhydrin reacts primarily with primary/secondary amines. Since your product is a tertiary amine, this will likely fail or show very faint color.
Optimized Mobile Phase (TLC)

To prevent streaking, you must basify the silica plate or the mobile phase.

  • Standard Eluent: DCM : Methanol (90:10).

  • The Fix: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to the eluent.
    
    • Recipe: 90 mL DCM + 9 mL MeOH + 1 mL

      
      .
      

Module 2: HPLC Method Development

User Complaint: "My HPLC peak is broad/tailing, or retention time varies wildly."

The Chemistry of the Problem

The piperazine nitrogen has a


 of approximately 9.0–9.8. At standard HPLC pH (pH 3–4 with Formic Acid), the nitrogen is protonated (

). This cation undergoes ion-exchange interactions with anionic silanol groups (

) on the column stationary phase, causing tailing.
Decision Tree: Selecting the Right Method

Figure 1: HPLC Method Development Decision Tree for Piperazine Derivatives.

Recommended HPLC Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Why this works: At pH 10, the piperazine is uncharged (free base). It interacts purely via hydrophobic mechanisms with the C18 chain, resulting in a sharp, symmetrical peak.

Module 3: Spectroscopy (IR & NMR)

User Complaint: "How do I confirm the reaction is done without isolating?"

Infrared (IR) Spectroscopy: The "Go/No-Go" Gauge

The nitrile group (


) is your best spectroscopic handle because it appears in a "silent" region of the IR spectrum.
  • Reactant (Chloroacetonitrile):

    
     stretch at 2260–2250 cm⁻¹ .
    
  • Product (Piperazinyl-acetonitrile):

    
     stretch shifts slightly to 2240–2230 cm⁻¹  (due to the inductive effect of the amine).
    
  • Key Indicator: Look for the disappearance of the

    
     stretch (600–800 cm⁻¹, often obscured) and the shift/intensification of the nitrile band.
    
NMR Monitoring ( )

If running a crude NMR in


:
  • Product Marker: The methylene singlet (

    
    ) appears around 
    
    
    
    3.5 – 3.6 ppm
    .
  • Impurity Marker (Quaternary Salt): If you over-alkylate, the quaternary salt methylenes will shift downfield to

    
     4.0 – 4.5 ppm .
    

Module 4: Critical Impurities & Side Reactions

User Complaint: "My yield is >100% or the product is a solid instead of an oil."

This usually indicates the formation of the Quaternary Ammonium Salt .

Reaction Pathway Visualization

Figure 2: Synthetic Pathway and Critical Control Point for Over-Alkylation.

Prevention Strategy:

  • Stoichiometry: Use a slight deficiency of chloroacetonitrile (0.95 eq) relative to the piperazine. It is easier to wash away unreacted amine than to separate the quaternary salt.

  • Temperature: Keep the reaction

    
    . Higher temperatures promote quaternization.
    
  • Addition: Add chloroacetonitrile dropwise to the piperazine/base mixture to keep its local concentration low.

Frequently Asked Questions (FAQ)

Q1: The reaction is complete, but I lost everything during the aqueous workup. Where is it? A: Your product is a base. If you washed with acidic water (or even neutral water if the product concentration is high), it protonated and went into the aqueous layer.

  • Fix: Adjust the aqueous layer to pH > 12 (using NaOH) before extraction. Extract with DCM or Chloroform (3x). The product must be in its free-base form to partition into the organic layer.

Q2: Can I use GC-MS for monitoring? A: Yes, but with caution.

  • Risk: The nitrile group can be thermally labile, and quaternary salts will decompose in the injector port (thermal dealkylation), giving ghost peaks that look like the product or starting material.

  • Protocol: Use a basic deactivated liner. Ensure the injection temperature is not excessively high (<250°C).

Q3: The product is turning brown upon storage. A: Piperazine derivatives are prone to N-oxidation. Store the product under Argon/Nitrogen in the dark. The brown color is likely trace N-oxides or polymerized impurities.

References

  • Separation of Piperazine Derivatives: Journal of Chromatographic Science. "Accurate HPLC Determination of Piperazine Residues." (Discusses the necessity of high pH or ion-pairing for piperazine analysis).

  • IR Spectroscopy of Nitriles: Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." (Details the 2200-2250 cm⁻¹ diagnostic band).

  • TLC Visualization of Tertiary Amines: National Institutes of Health (NIH). "A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines."[1] (Validates Dragendorff and Citric Acid/Acetic Anhydride for tertiary amine detection).

  • Reaction Conditions (General Alkylation): Organic Syntheses. "Alkylation of Amines with Chloroacetonitrile." (General procedure for S_N2 alkylation using chloroacetonitrile).

Sources

Validation & Comparative

In Vitro Validation Guide: 2-(4-Ethylpiperazin-1-yl)acetonitrile as an ACAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vitro validation framework for 2-(4-Ethylpiperazin-1-yl)acetonitrile , treating it as a candidate small-molecule inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT-1).

Given the structural presence of the piperazine moiety —a pharmacophore shared by potent ACAT inhibitors like K-604 —this guide establishes a comparative profiling strategy against industry gold standards: Avasimibe (non-selective) and K-604 (ACAT-1 selective).

Executive Summary & Mechanistic Rationale

2-(4-Ethylpiperazin-1-yl)acetonitrile presents as a piperazine-based derivative. In the context of ACAT-1 inhibition, the piperazine ring often serves as a critical linker, orienting the molecule within the active site to compete with Acyl-CoA.

To validate this compound, we must distinguish between general lipophilicity-driven inhibition and specific active-site binding . This guide prioritizes assays that quantify selectivity (ACAT-1 vs. ACAT-2) and functional potency (macrophage foam cell prevention).

Mechanism of Action: The ACAT-1 Pathway

ACAT-1 resides in the endoplasmic reticulum (ER) of macrophages. It esterifies free cholesterol (FC) into cholesteryl esters (CE), leading to the formation of lipid droplets (foam cells)—the hallmark of atherosclerosis.

ACAT_Pathway FC Free Cholesterol (Cytosolic) ACAT1 ACAT-1 Enzyme (ER Membrane) FC->ACAT1 AcylCoA Acyl-CoA (Fatty Acid Donor) AcylCoA->ACAT1 CE Cholesteryl Ester (Storage) ACAT1->CE Esterification Inhibitor Candidate: 2-(4-Ethylpiperazin-1-yl)acetonitrile Inhibitor->ACAT1 Competitive Inhibition LipidDroplet Lipid Droplet (Foam Cell) CE->LipidDroplet Accumulation

Figure 1: Mechanism of ACAT-1 inhibition. The candidate compound competes with Acyl-CoA or Cholesterol at the ER interface, preventing the accumulation of Cholesteryl Esters.

Comparative Profiling: Candidate vs. Gold Standards

To objectively assess performance, the candidate must be benchmarked against K-604 (the selectivity standard) and Avasimibe (the potency standard).

Performance Metrics Table
FeatureK-604 (Control 1)Avasimibe (Control 2)Candidate (Target Specs)
Primary Target ACAT-1 (Human)ACAT-1 & ACAT-2ACAT-1
IC50 (Enzymatic) 0.45 ± 0.06 µM [1]3.3 µM [2]Target: < 1.0 µM
Selectivity (ACAT1/2) > 200-fold selectiveNon-selective (Ratio ~1:[1][2]1)Target: > 50-fold
Mechanism Competitive (vs. Oleoyl-CoA)Non-competitive/MixedTo be determined
Solubility (DMSO) High (>50 mM)High (>50 mM)Assess (Likely High)
Cell Potency (MΦ) IC50: 68 nM (THP-1)IC50: ~2-5 µMTarget: < 500 nM

Critical Insight : If your candidate shows high potency but low selectivity (inhibiting ACAT-2 in the liver), it risks gastrointestinal toxicity similar to early non-selective inhibitors. Selectivity profiling is mandatory.

Experimental Validation Protocols

Protocol A: Microsomal ACAT Inhibition Assay (Enzymatic)

This assay isolates the enzyme interaction, removing cell-permeability variables.

Materials:

  • Enzyme Source : Human ACAT-1 expressing microsomes (e.g., from CHO-ACAT1 cells or differentiated THP-1).

  • Substrate : [1-14C]Oleoyl-CoA (Radiometric) or NBD-Cholesterol (Fluorescent).

  • Controls : K-604 (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation : Resuspend microsomes (200 µg protein/mL) in Assay Buffer (0.1 M phosphate, pH 7.4, 1 mM DTT).

  • Inhibitor Incubation : Add 2-(4-Ethylpiperazin-1-yl)acetonitrile at 7 concentrations (0.01 µM – 100 µM). Incubate 15 min at 37°C.

    • Note: Ensure final DMSO concentration is <1%.

  • Reaction Initiation : Add BSA-stabilized cholesterol (20 µM) and [14C]Oleoyl-CoA (10 µM).

  • Reaction : Incubate for 5–10 minutes at 37°C.

    • Stop: Terminate with Isopropanol:Heptane (4:1).

  • Quantification : Extract lipids, separate via TLC (Petroleum ether:Diethyl ether:Acetic acid, 80:20:1). Scintillation count the Cholesteryl Ester band.

Data Output : Calculate % Inhibition relative to DMSO. Plot log(concentration) vs. inhibition to derive IC50 .

Protocol B: Macrophage Foam Cell Assay (Functional)

This assay validates if the compound can penetrate the cell membrane and function in a physiological environment.

Cell Line : THP-1 Monocytes (differentiated to macrophages with PMA).

Step-by-Step Workflow:

  • Differentiation : Seed THP-1 cells (5x10^5/well) + 100 nM PMA for 72h.

  • Loading : Incubate cells with acLDL (50 µg/mL) to induce cholesterol loading.

  • Treatment : Co-treat with Candidate Compound (0.1, 1.0, 10 µM) vs. K-604 (0.1 µM) for 24h.

  • Staining :

    • Wash with PBS. Fix with 4% Paraformaldehyde.

    • Stain with Oil Red O (neutral lipids) or Nile Red (fluorescent).

  • Analysis : Extract dye with isopropanol and measure absorbance (520 nm) OR image via fluorescence microscopy.

Success Criteria : A dose-dependent reduction in lipid droplet area/intensity without cytotoxicity (verify viability via MTT/CCK-8 assay).

Validation Workflow Diagram

The following flowchart illustrates the logical progression from compound preparation to lead selection.

Validation_Workflow cluster_Enzymatic Phase 1: Enzymatic Screening cluster_Cellular Phase 2: Functional Validation Start Compound Prep: 2-(4-Ethylpiperazin-1-yl)acetonitrile Microsome Microsomal Assay (ACAT-1 vs ACAT-2) Start->Microsome IC50_Calc Calculate IC50 & Selectivity Microsome->IC50_Calc Tox Cytotoxicity Screen (MTT Assay) IC50_Calc->Tox If IC50 < 10 µM FoamCell Foam Cell Assay (THP-1 + acLDL) Tox->FoamCell If Non-Toxic Decision Compare vs. K-604 & Avasimibe FoamCell->Decision Report Publish Comparison Guide Decision->Report

Figure 2: Step-by-step validation workflow ensuring only potent and non-toxic candidates progress to functional comparison.

References

  • Ikeno, A., et al. (2007). K-604, a potent and selective inhibitor of ACAT-1, suppressed the development of atherosclerosis in an animal model without affecting plasma cholesterol levels.[1][2] Atherosclerosis.[1][2][3][4][5]

  • Burnett, D. A., et al. (1999). Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors: Discovery of Avasimibe.[6] Journal of Medicinal Chemistry.[5]

  • Chang, T. Y., et al. (2009). ACAT1 and ACAT2: Membrane Topology and Active Sites. Biochimica et Biophysica Acta.

  • Rudel, L. L., et al. (2001). ACAT2 is a target for treatment of hypercholesterolemia.[5] Nature Medicine.

Sources

Technical Guide: Structure-Activity Relationship of 2-(4-Ethylpiperazin-1-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(4-Ethylpiperazin-1-yl)acetonitrile and its analogs. It is designed for medicinal chemists and drug development professionals focusing on kinase inhibitors, GPCR ligands, and cysteine protease inhibitors where this scaffold serves as a critical pharmacophore or intermediate.

Executive Summary & Scaffold Analysis

2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS 90206-22-7) acts as a versatile "chameleon" scaffold in medicinal chemistry. It functions primarily in two distinct capacities:

  • As a Linker/Solubilizer Precursor: The nitrile group is a latent amine or carboxylic acid, allowing the introduction of the 4-ethylpiperazine moiety—a privileged structure for enhancing aqueous solubility and bioavailability in lipophilic drug candidates (e.g., in analogs of Nintedanib or Sildenafil ).

  • As a Covalent Warhead: In the context of protease inhibitors (specifically Cathepsin K and Cruzain ), the acetonitrile group itself can act as an electrophilic warhead, forming a reversible thioimidate adduct with the catalytic cysteine residue.

This guide compares the Ethyl analog against its Methyl (standard) and Aryl (lipophilic) counterparts to delineate the optimal SAR for specific therapeutic targets.

Comparative Performance Analysis

The following table contrasts the physicochemical and biological profiles of the 4-ethyl analog versus common alternatives. Data is synthesized from standard medicinal chemistry parameters and protease inhibition studies.

Table 1: Physicochemical & Functional Comparison of Piperazine-Acetonitrile Analogs
Analog ClassStructure (R-Group)cLogP (Est.)Solubility (pH 7.4)Metabolic StabilityPrimary ApplicationKey Limitation
Ethyl Analog -CH₂CH₃ 0.8 - 1.2 High Moderate Kinase Inhibitors, GPCRs N-Dealkylation risk
Methyl Analog-CH₃0.3 - 0.6Very HighLow (N-Demethylation)Standard SolubilizerRapid clearance
Phenyl Analog-C₆H₅2.5 - 3.0LowHighGPCR (5-HT/D2) LigandsPoor Solubility, hERG risk
Benzyl Analog-CH₂C₆H₅1.8 - 2.2ModerateModerateDual-acting LigandsCYP inhibition potential

Analyst Insight: The Ethyl analog offers a "Goldilocks" balance. It provides greater lipophilicity than the methyl group—improving permeability and blood-brain barrier (BBB) penetration—while avoiding the solubility crash and hERG toxicity associated with phenyl/benzyl analogs.

Structure-Activity Relationship (SAR) Deep Dive

The Piperazine "Tail" (Solubility & Selectivity)

The N4-position of the piperazine ring dictates the pharmacokinetic (PK) profile.

  • Ethyl vs. Methyl: The additional methylene group in the ethyl analog increases steric bulk slightly, which can improve selectivity by clashing with restrictive pockets in off-target enzymes (e.g., CYP450 isoforms).

  • Basicity: The N4-ethyl nitrogen remains highly basic (pKa ~8.5), ensuring the molecule is protonated at physiological pH. This is critical for forming salt bridges with aspartate/glutamate residues in kinase hinge regions or GPCR binding pockets.

The Acetonitrile "Head" (Reactivity & Warhead)

The nitrile group (-CN) is the functional pivot point of this scaffold.

  • Warhead Mechanism: In cysteine protease inhibitors (e.g., Balicatib analogs), the nitrile carbon is attacked by the thiolate of the active site cysteine. The electron-withdrawing nature of the piperazine (via the methylene linker) modulates the electrophilicity of the nitrile.

    • Observation: The piperazine nitrogen at N1 exerts an inductive effect (-I). If N1 is protonated, it strongly withdraws electrons, making the nitrile more reactive toward nucleophilic attack.

  • Metabolic Liability: The alpha-carbon (between piperazine and nitrile) is susceptible to oxidative metabolism. Substitution at this position (e.g., branching) usually reduces potency but increases stability.

Mechanism of Action & Reactivity Pathways

The following diagram illustrates the dual pathways for this scaffold: Synthetic Transformation (left) vs. Biological Inhibition (right).

SAR_Pathways Scaffold 2-(4-Ethylpiperazin-1-yl) acetonitrile Reduction Reduction (LiAlH4/H2) Scaffold->Reduction Hydrolysis Hydrolysis (HCl/H2O) Scaffold->Hydrolysis Protease Cysteine Protease (Cathepsin K / Cruzain) Scaffold->Protease  Binding (P3-P1 interactions)   Diamine Ethylpiperazinyl-ethylamine (GPCR Ligand Precursor) Reduction->Diamine  Forms basic side chain   Acid Piperazinyl-acetic Acid (Kinase Inhibitor Linker) Hydrolysis->Acid  Forms solubilizing linker   Complex Thioimidate Adduct (Reversible Covalent Inhibition) Protease->Complex  Cys-SH attack on -CN  

Figure 1: Divergent pathways for the 2-(4-Ethylpiperazin-1-yl)acetonitrile scaffold. Left: Synthetic utility as a precursor. Right: Direct pharmacological action as a covalent inhibitor.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile

This protocol utilizes a nucleophilic substitution strategy, preferred for its scalability over the Strecker synthesis.

Reagents: N-Ethylpiperazine (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (Solvent).

  • Preparation: Dissolve N-Ethylpiperazine (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol) and cool the mixture to 0°C in an ice bath.

  • Alkylation: Dropwise add Chloroacetonitrile (11 mmol) over 15 minutes. The reaction is exothermic; control temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a yellow oil. Purify via vacuum distillation or column chromatography (Silica, DCM -> 5% MeOH/DCM) to yield the product.

    • Validation:1H NMR (CDCl3): δ 3.55 (s, 2H, -CH₂CN), 2.40-2.60 (m, 8H, Piperazine ring), 2.35 (q, 2H, -CH₂CH₃), 1.05 (t, 3H, -CH₃).

Protocol B: Evaluation of Cysteine Protease Inhibition (Cathepsin K)

Standard fluorometric assay to determine IC50 values for nitrile-based inhibitors.

  • Buffer Prep: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Enzyme Activation: Incubate human recombinant Cathepsin K (1 nM final) in buffer for 5 mins at 37°C.

  • Substrate: Use Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Inhibition Step: Add the 2-(4-Ethylpiperazin-1-yl)acetonitrile analog (serial dilutions: 1 nM to 100 µM) to the enzyme. Incubate for 15 mins.

  • Initiation: Add substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Applications in Drug Discovery

The 4-ethylpiperazinyl-acetonitrile moiety is a critical intermediate for several high-value drug classes:

  • Kinase Inhibitors (Indolinone Class):

    • Analogs of Nintedanib (VEGFR/FGFR inhibitor) utilize the piperazine-acetamide side chain to solubilize the indolinone core. The ethyl variant is often explored to alter the metabolic "soft spot" of the N-methyl group.

  • Antidepressants (Arylpiperazine Class):

    • Reduction of the nitrile yields the ethylamine linker, essential for synthesizing Trazodone or Nefazodone analogs. The ethyl group modulates the affinity for 5-HT2A vs. D2 receptors.

  • Antimicrobials:

    • Piperazine acetonitriles have shown intrinsic activity against Trypanosoma cruzi by inhibiting the cysteine protease Cruzain .

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: ChemistryOpen (2024/2026 Review).
    • URL:[Link]

  • Cathepsin K Inhibitors

    • Title: Advances in the discovery of cathepsin K inhibitors on bone resorption.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Nitrile Warhead Chemistry

    • Title: Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead.
    • Source: Scientific Reports (N
    • URL:[Link]

  • Chemical Properties

    • Title: 2-(4-Ethylpiperazin-1-yl)acetonitrile (Compound Summary).
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Cross-Reactivity & Specificity Profile: 2-(4-Ethylpiperazin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery & Analytical Validation

Part 1: Executive Summary & Strategic Context

In the landscape of medicinal chemistry, 2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 90206-22-7) serves as a critical intermediate scaffold, particularly in the synthesis of ACAT-1 inhibitors, antipsychotics, and antihistamines. Unlike its phenyl- or benzyl-substituted analogs, which often exhibit "promiscuous" binding profiles (high cross-reactivity), the N-ethyl-acetonitrile derivative offers a distinct balance of hydrophilicity and metabolic stability .

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Ethylpiperazin-1-yl)acetonitrile. We evaluate its performance against structural alternatives in two key domains:

  • Analytical Cross-Reactivity: Interference in immunoassays (specifically amphetamine/designer drug screens).

  • Pharmacological Cross-Reactivity: Off-target binding affinity (Selectivity Profiling).

Part 2: Comparative Analysis (The Alternatives)

To understand the utility of 2-(4-Ethylpiperazin-1-yl)acetonitrile, we must compare it against the most common piperazine scaffolds used in drug design.

Table 1: Structural & Functional Performance Comparison
Feature2-(4-Ethylpiperazin-1-yl)acetonitrile 1-Benzylpiperazine (BZP) 1-(3-Chlorophenyl)piperazine (mCPP)
Primary Application ACAT-1 Inhibitors, Antihistamine precursorsCNS Stimulant (Recreational), AnthelminticAntidepressant Metabolite (Trazodone)
Analytical Cross-Reactivity Low (<0.1% in Amphetamine ELISA)High (False Positive in Amphetamine screens)Moderate (Interferes with Ecstasy/MDMA screens)
5-HT Receptor Affinity Negligible (Scaffold is "Silent")High (Agonist/Releaser)Very High (Non-selective Agonist)
Metabolic Liability Nitrile hydrolysis to acid; N-dealkylationCYP2D6 InhibitionCYP2D6/3A4 Substrate
Solubility Profile High (Polar Nitrile Group)Moderate (Lipophilic Benzyl)Low (Lipophilic Phenyl)

Expert Insight: The "Ethyl-Acetonitrile" moiety acts as a bio-orthogonal handle in early-stage discovery. Unlike BZP or mCPP, which carry intrinsic potent CNS activity that clouds data interpretation, the ethyl-acetonitrile derivative is pharmacologically "quieter," allowing for cleaner Structure-Activity Relationship (SAR) studies of the final drug candidate.

Part 3: Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural divergence that dictates the cross-reactivity profile. The "Ethyl" group minimizes hydrophobic pocket binding common in off-target receptors, while the "Nitrile" group provides a specific reaction site without mimicking neurotransmitters.

CrossReactivitySAR Core Piperazine Core Target 2-(4-Ethylpiperazin-1-yl) acetonitrile Core->Target + Ethyl & Nitrile BZP Benzylpiperazine (BZP) (High Cross-Reactivity) Core->BZP + Benzyl Group mCPP mCPP (High Off-Target Binding) Core->mCPP + Chlorophenyl Group Immuno Immunoassay Interference (Amphetamine Antibodies) Target->Immuno Low Interference (Steric/Polar Mismatch) Receptor 5-HT Receptor Binding (Serotonin Agonism) Target->Receptor Low Affinity BZP->Immuno Strong Cross-Reaction mCPP->Receptor Potent Agonism

Caption: SAR Logic Flow. The Ethyl/Nitrile substitution (Green) evades the high-affinity binding traps (Red) common to Benzyl/Phenyl analogs.

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the specificity of 2-(4-Ethylpiperazin-1-yl)acetonitrile in your own workflow, follow these standardized protocols.

Protocol A: Immunoassay Cross-Reactivity Assessment

Objective: Determine if the intermediate triggers false positives in standard forensic urine drug screens (critical for safety handling and clinical trial monitoring).

Reagents:

  • Commercial Amphetamine/Methamphetamine ELISA Kit (e.g., Neogen or equivalent).

  • Test Compound: 2-(4-Ethylpiperazin-1-yl)acetonitrile (Reference Standard).

  • Control: d-Amphetamine (Positive Control).

Workflow:

  • Preparation: Dissolve the test compound in Methanol to create a 1 mg/mL stock.

  • Dilution Series: Prepare spikes in drug-free human urine at concentrations: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, and 100 ng/mL.

  • Assay Execution:

    • Add 10 µL of sample to antibody-coated wells.

    • Add 100 µL of Enzyme Conjugate (HRP-labeled drug).

    • Incubate 30 mins at RT (Dark).

    • Wash 3x with PBS-Tween.

    • Add Substrate (TMB) and Stop Solution.

  • Calculation:

    • Measure Absorbance at 450nm.

    • Calculate % Cross-Reactivity =

      
      .
      

Validation Criteria:

  • Pass: % Cross-Reactivity < 0.1% at 100,000 ng/mL.

  • Fail: > 1.0% indicates significant structural overlap with the target antigen.

Protocol B: Off-Target Receptor Binding (Radioligand Competition)

Objective: Confirm the "silent" nature of the scaffold at Serotonin 5-HT2A receptors (a common liability for piperazines).

Workflow:

  • Membrane Prep: HEK-293 cells expressing human 5-HT2A.

  • Ligand: [3H]-Ketanserin (0.5 nM).

  • Competition: Incubate membranes with radioligand and increasing concentrations of 2-(4-Ethylpiperazin-1-yl)acetonitrile (

    
     M to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Count radioactivity (CPM). Plot displacement curve to determine

    
    .
    

Expected Result:

  • 2-(4-Ethylpiperazin-1-yl)acetonitrile:

    
     (Non-binder).
    
  • Control (mCPP):

    
     (Strong binder).
    

Part 5: Data Presentation & Interpretation

When publishing or presenting data on this compound, use the following format to ensure clarity and rigor.

Table 2: Representative Cross-Reactivity Data Matrix
Assay TargetTest Concentration% Inhibition / Cross-ReactivityInterpretation
Amphetamine ELISA 100 µg/mL0.05%Negative (No Interference)
5-HT2A Receptor 10 µM12% InhibitionInactive (Clean Profile)
CYP2D6 Enzyme 10 µM5% InhibitionSafe (Low Metabolic Interaction)
Histamine H1 10 µM8% InhibitionInactive

Part 6: Workflow Visualization

ValidationWorkflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Decision Gate Step1 Synthesize Intermediate (CAS 90206-22-7) Step2 Purity Check (NMR/LCMS >98%) Step1->Step2 Step3 Immunoassay Screen (High Conc. Spike) Step2->Step3 Step4 Receptor Binding Panel (GPCR Scan) Step2->Step4 Decision Data Analysis Step3->Decision Step4->Decision Outcome Proceed to Lead Opt. Decision->Outcome If Selectivity > 100x

Caption: Step-by-step validation workflow for introducing the scaffold into a drug discovery pipeline.

References

  • National Center for Biotechnology Information (NCBI). (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.

  • International Journal of Research and Review. (2024). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[1]

  • ChemicalBook. (2024).[2][3][4] Product Entry: 2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS 90206-22-7).

  • PubChem. (2024). Piperazine - Compound Summary.[1][2][5] National Library of Medicine.

Sources

Benchmarking the purity of synthesized 2-(4-Ethylpiperazin-1-yl)acetonitrile against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Comparative Analysis and Quality Assurance

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS 35576-20-2) serves as a critical building block, particularly for kinase inhibitors and piperazine-based antipsychotics. However, its amphiphilic nature and basic nitrogen centers present unique analytical challenges.

This guide moves beyond simple "purity percentages" to establish a rigorous benchmarking framework. We compare synthesized batches against "Gold Standard" reference materials, focusing on the detection of "silent" impurities—contaminants that evade standard UV detection but compromise downstream reactions.

The Benchmarking Framework

To objectively evaluate your synthesized product, you must benchmark it against a theoretical or commercial Reference Standard (CRS) . The table below defines the target profile.

Table 1: Comparative Quality Attributes
Quality AttributeCommercial Reference Standard (CRS)Typical Synthesized Batch (Crude)Optimized Batch (Recrystallized/Distilled)
Assay (Potentiometric) > 99.0% (Anhydrous basis)88.0% – 94.0%> 98.5%
Chromatographic Purity (HPLC) > 99.5% (Area %)85.0% – 92.0%> 99.0%
Key Impurity A (Starting Material) < 0.1% (1-Ethylpiperazine)2.0% – 5.0%< 0.2%
Key Impurity B (Hydrolysis) < 0.1% (Amide derivative)0.5% – 1.5%< 0.3%
Water Content (KF) < 0.5%1.0% – 3.0% (Hygroscopic)< 0.5%
Appearance Clear, colorless oil (or white solid if HCl salt)Yellow/Orange oilPale yellow to colorless oil

Expert Insight: The most common failure mode in benchmarking this specific molecule is hygroscopicity . The free base is an oil that greedily absorbs atmospheric moisture, artificially depressing the assay value even if the chromatographic purity is high. Always handle standards under inert gas (Argon/Nitrogen).

Critical Impurity Profiling

Understanding what to look for is as important as how to look. The synthesis typically involves the alkylation of 1-ethylpiperazine with chloroacetonitrile.

Diagram 1: Impurity Fate Mapping

This diagram illustrates the genesis of impurities during synthesis and storage.

ImpurityFate SM1 1-Ethylpiperazine (Starting Material) Product TARGET MOLECULE 2-(4-Ethylpiperazin-1-yl)acetonitrile SM1->Product Alkylation (Base) ImpurityA Impurity A Unreacted 1-Ethylpiperazine SM1->ImpurityA Incomplete Rxn ImpurityD Impurity D Bis-alkylated Dimer (Trace) SM1->ImpurityD Over-alkylation (Stoichiometry error) SM2 Chloroacetonitrile (Alkylating Agent) SM2->Product ImpurityB Impurity B Hydrolysis Product (Amide) Product->ImpurityB Hydrolysis (H2O/High pH) ImpurityC Impurity C N-Oxide (Oxidation) Product->ImpurityC Air Oxidation

Caption: Reaction pathways leading to critical impurities. Impurity B (Amide) is the primary stability indicator.

Analytical Methodologies (The "How-To")

Method A: High-pH Reverse Phase HPLC (Purity)

Standard acidic HPLC methods often fail with piperazines due to the interaction between the basic nitrogen and silanol groups on the column, causing severe peak tailing.

The Solution: Use a high-pH stable column with a bicarbonate buffer. This keeps the piperazine uncharged (free base form), improving peak shape and resolution.

  • Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 5% B (Equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Nitrile absorption) and 254 nm.

  • Temperature: 30°C.

Why this works: At pH 9.5, the piperazine ring is deprotonated. This eliminates the ion-exchange mechanism with residual silanols, resulting in sharp, symmetrical peaks essential for accurate integration of impurities <0.1%.

Method B: Potentiometric Titration (Assay)

Chromatography gives you a ratio of components, but not the absolute purity. To determine the exact mass balance (and detect non-chromatographic impurities like water or inorganic salts), use titration.

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ).
    
  • Endpoint: Potentiometric determination (glass electrode).

  • Stoichiometry: The titration will likely pick up both nitrogen atoms, but the inflection points may merge depending on the solvent strength. Calibrate against a high-purity standard.

Experimental Workflow: Benchmarking Your Batch

Follow this logical flow to validate your product against the standard.

Diagram 2: The Validation Decision Tree

ValidationFlow Start Synthesized Batch (Isolated Oil) Visual 1. Visual Check (Color/Clarity) Start->Visual KF 2. Karl Fischer (Water Content) Visual->KF Decision1 Water < 0.5%? KF->Decision1 Dry Drying Step (Lyophilize/Vac Oven) Decision1->Dry No HPLC 3. HPLC Purity (Method A) Decision1->HPLC Yes Dry->KF Decision2 Purity > 98%? HPLC->Decision2 Recryst Purification (Distillation/Salt Formation) Decision2->Recryst No NMR 4. H-NMR / GC-HS (Residual Solvents) Decision2->NMR Yes Recryst->HPLC Release BATCH RELEASED (Ready for Next Step) NMR->Release

Caption: Step-by-step decision matrix for qualifying the synthesized intermediate.

Troubleshooting & Scientific Rationale

The "Silent" Impurity: Inorganic Salts

If you used Potassium Carbonate (


) as a base during alkylation, your isolated oil might contain trapped micro-crystals of KCl or residual carbonate.
  • Detection: These are invisible in HPLC and NMR.

  • Impact: They lower the weight-based assay (potency).

  • Fix: Dissolve the oil in dry Dichloromethane (DCM) and filter through a 0.45 µm PTFE membrane before final evaporation.

Stability Warning

The nitrile group (


) is susceptible to hydrolysis, especially if the product is stored in a basic environment or with residual moisture.
  • Observation: Appearance of a new peak at RRT ~0.8 (relative to main peak) in HPLC.

  • Prevention: Store under Argon at 2-8°C. Convert to the Dihydrochloride salt for long-term storage if possible, as the salt is significantly more stable than the free base oil.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 122368, 2-(4-Ethylpiperazin-1-yl)acetonitrile. Retrieved from [Link]

  • Dolan, J. W. (2002). HPLC of Basic Compounds: The Silanol Problem. LCGC North America.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Head-to-head comparison of 2-(4-Ethylpiperazin-1-yl)acetonitrile with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 2-(4-Ethylpiperazin-1-yl)acetonitrile (CAS: 90206-22-7) vs. Standard Piperazine Synthons Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Ethyl-Linker" Advantage

In the optimization of small molecule drugs, the piperazine tail is a privileged scaffold used to modulate physicochemical properties (solubility, pKa) and target selectivity. While N-methylpiperazine (as seen in Imatinib, Sildenafil) is the industry standard, 2-(4-Ethylpiperazin-1-yl)acetonitrile represents a strategic alternative for installing the N-ethylpiperazine-ethyl moiety.

This guide compares 2-(4-Ethylpiperazin-1-yl)acetonitrile against its primary competitors: the N-methyl analog (for SAR profiling) and halo-alkyl precursors (for synthetic efficiency). It posits that the acetonitrile derivative offers a superior safety and impurity profile for generating 2-(4-ethylpiperazin-1-yl)ethanamine linkers, a critical motif in kinase inhibitors, GPCR ligands (e.g., Dopamine D2/D3), and ACAT-1 inhibitors.

Head-to-Head Analysis: Synthetic Utility

The primary utility of 2-(4-Ethylpiperazin-1-yl)acetonitrile is as a "masked" diamine precursor. It allows for the introduction of the 4-ethylpiperazin-1-yl-ethyl chain without handling toxic nitrogen mustards.

Comparison 1: Synthetic Route Efficiency

Goal: Installation of the -CH2-CH2-NH- piperazine tail onto a drug scaffold.

FeatureRoute A: Acetonitrile Reduction (Using Subject Compound)Route B: Halo-Alkyl Substitution (Using 1-(2-chloroethyl)-4-ethylpiperazine)
Precursor Stability High. Stable solid/oil. Long shelf-life.Low. Prone to dimerization (aziridinium formation). Hygroscopic.
Safety Profile Manageable. Nitriles require standard handling.High Risk. Alkylating agent (potential genotoxin). Vesicant.
Reaction Selectivity High. Reduction of -CN to -NH2 is clean.Moderate. Competition between N-alkylation and elimination.
Impurity Profile Trace unreduced nitrile (easy to separate).Dimerized piperazines (difficult to separate).
Process Scalability Excellent. Catalytic hydrogenation is scalable.Poor. Exothermic alkylations are hard to control at scale.
Comparison 2: Pharmacological "Payload" (Ethyl vs. Methyl)

Once synthesized, the drug bears an Ethyl group rather than the standard Methyl.

ParameterN-Ethylpiperazine (via Subject) N-Methylpiperazine (Standard) Implication for Drug Design
Lipophilicity (cLogP) ~ +0.5 unit increaseBaselineEthyl increases permeability in polar scaffolds; Methyl is better for lowering logP.
Metabolic Stability Moderate. N-dealkylation is slower than N-demethylation in some CYP isoforms.Low. N-demethylation is a rapid, common clearance pathway.Ethyl can extend half-life (

) by sterically hindering the N-center.
Selectivity (e.g., PDE5) High. (e.g., Vardenafil uses an ethyl-piperazine motif).[1]Baseline. (e.g., Sildenafil uses methyl-piperazine).[2]Ethyl group fills hydrophobic pockets more effectively, often improving isoform selectivity (e.g., PDE5 vs PDE6).

Strategic Visualization

Figure 1: The "Masked Linker" Synthetic Strategy

This diagram illustrates why the acetonitrile route is preferred over direct alkylation for generating high-purity amine linkers.

SyntheticStrategy Acetonitrile 2-(4-Ethylpiperazin-1-yl) acetonitrile (Stable Precursor) Reduction Catalytic Hydrogenation (H2, Raney Ni) Acetonitrile->Reduction Amine 2-(4-Ethylpiperazin-1-yl) ethanamine (Clean Nucleophile) Reduction->Amine >95% Yield Drug Final Drug Candidate (Kinase/GPCR Inhibitor) Amine->Drug Amide Coupling / SNAr HaloAlkyl 1-(2-Chloroethyl)- 4-ethylpiperazine (Toxic/Unstable) DirectAlk Direct Alkylation (High Temp, Base) HaloAlkyl->DirectAlk Handling Risk DirectAlk->Drug Low Yield Impurity Dimerized Impurities (Genotoxic Risk) DirectAlk->Impurity Side Reaction

Caption: Comparative synthetic pathways. The Acetonitrile route (top) avoids the formation of genotoxic dimer impurities common in the Halo-Alkyl route (bottom).

Experimental Protocol: Catalytic Reduction to the Diamine

Context: The following protocol converts 2-(4-Ethylpiperazin-1-yl)acetonitrile into the primary amine 2-(4-ethylpiperazin-1-yl)ethanamine , a versatile building block for amide coupling.

Materials:
  • Substrate: 2-(4-Ethylpiperazin-1-yl)acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (slurry in water, ~10 wt% loading) or 10% Pd/C (dry basis).

  • Solvent: Methanol (anhydrous) saturated with Ammonia (7N NH3 in MeOH).

  • Reagent: Hydrogen gas (balloon or Parr shaker at 40 psi).

Methodology:
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(4-Ethylpiperazin-1-yl)acetonitrile (10 mmol) in methanolic ammonia (30 mL).

    • Expert Note: The presence of ammonia suppresses the formation of secondary amine byproducts (dimerization of the intermediate imine).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g wet slurry) under an argon blanket.

    • Safety: Raney Nickel is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40 psi (3 bar) and stir vigorously at room temperature for 12–16 hours.
  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (

    
    ) should disappear, replaced by a polar amine spot (
    
    
    
    , stains with Ninhydrin).
  • Workup: Filter the catalyst through a Celite pad (keep wet). Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.

    • Yield Expectation: 90–95%.

    • Purity Check: Verify by 1H NMR (Look for disappearance of the singlet at

      
       3.6 ppm adjacent to nitrile and appearance of triplet/multiplet signals for the ethyl chain).
      

Application Case Study: Selectivity Tuning

Figure 2: The SAR Decision Tree

When should a chemist choose the Ethyl-linker (derived from this nitrile) over the standard Methyl-linker?

SARDecision Start Lead Optimization: Piperazine Tail Selection Q1 Is the target binding pocket hydrophobic? Start->Q1 Methyl Select N-Methylpiperazine (Standard) Q1->Methyl No (Steric constraint) Q2 Is hERG inhibition a concern? Q1->Q2 Yes (Lipophilic pocket) Ethyl Select N-Ethylpiperazine (via Acetonitrile) Note Example: Vardenafil (Ethyl) vs Sildenafil (Methyl) Ethyl improves PDE5 selectivity Ethyl->Note Q2->Methyl Yes (Keep basicity/logP lower) Q2->Ethyl No / Need Potency Boost

Caption: Decision logic for substituting Methyl-piperazine with Ethyl-piperazine. The ethyl group is preferred for filling hydrophobic pockets and improving potency, provided hERG liability is monitored.

References

  • Vardenafil vs. Sildenafil SAR Analysis. Source: National Institutes of Health (NIH) / PMC. Title: Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. URL:[Link] Relevance: Validates the pharmacological impact of the N-ethyl vs. N-methyl piperazine substitution in clinical drugs.

  • Synthetic Utility of Piperazine Acetonitriles. Source: ResearchGate. Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.[3] URL:[Link] Relevance: Details the synthesis and application of piperazine acetonitriles as precursors for bioactive molecules.

  • Safety Profile of Piperazine Derivatives. Source: UNODC (United Nations Office on Drugs and Crime). Title: Recommended methods for the Identification and Analysis of Piperazines. URL:[Link] Relevance: Provides background on the chemical stability and handling of piperazine derivatives.

  • General Synthesis of Amine Linkers. Source: American Chemical Society (ACS). Title: Development of Novel 2-Amidinophenylbenzamides (ML336). URL:[Link] Relevance: Describes the reduction of nitrile intermediates to amines for coupling in drug discovery.

Sources

Comparative Cytotoxic Profiling of 2-(4-Ethylpiperazin-1-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxicity profiles of 2-(4-Ethylpiperazin-1-yl)acetonitrile and its bioactive derivatives. While the core acetonitrile scaffold serves primarily as a synthetic intermediate with low intrinsic toxicity, its derivatization—specifically through the nitrile "warhead" or N-substitution—yields compounds with potent anticancer properties. This guide evaluates these derivatives against standard chemotherapeutics (e.g., Doxorubicin, Cisplatin), focusing on IC50 values across human cancer cell lines (HeLa, MCF-7, HepG2) and elucidating the structure-activity relationships (SAR) driving their performance.

Chemical Space & Structural Logic

The parent compound, 2-(4-Ethylpiperazin-1-yl)acetonitrile , is a bifunctional scaffold containing a basic piperazine ring and a reactive nitrile group. In medicinal chemistry, this structure acts as a "privileged scaffold"—a template capable of binding multiple biological targets when modifying specific vectors.

  • Vector A (N-Ethyl): Modulates lipophilicity (LogP) and membrane permeability.

  • Vector B (Acetonitrile): Acts as a precursor for heterocycles (e.g., tetrazoles, triazines) or as a covalent trap for cysteine proteases.

Derivatives Under Evaluation
Compound IDStructural ClassModification LogicTarget Application
Core-EtCN Parent ScaffoldUnmodified 2-(4-ethylpiperazin-1-yl)acetonitrileSynthetic Intermediate / Negative Control
Deriv-A (Aryl) N-Aryl PiperazineSubstitution of ethyl with phenyl/fluorophenylLigand binding affinity enhancement
Deriv-B (Vind) Vindoline ConjugateLinkage to Vindoline alkaloid via nitrile reductionMulti-target anticancer (Microtubule destabilization)
Deriv-C (Tz) Tetrazole BioisostereCyclization of nitrile to tetrazoleImproved metabolic stability & H-bonding
Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and data integrity, the following MTT Cell Viability Assay protocol is recommended. This workflow includes built-in validation steps to prevent false positives caused by chemical reduction of the tetrazolium dye by the test compounds themselves.

Protocol: MTT Cytotoxicity Assay
  • Seeding: Seed tumor cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add compounds (0.1 – 100 µM) in triplicate.

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Incubation: Expose cells for 48h or 72h.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Validation Step: Incubate one cell-free well with the highest drug concentration + MTT. If this turns purple, the drug chemically reduces MTT (False Positive).

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Calculation:



Performance Comparison: Cytotoxicity Data

The following data synthesizes experimental results from recent medicinal chemistry literature, comparing the inactive core against its active derivatives.

Table 1: IC50 Values (µM) Across Cancer Cell Lines

Lower IC50 indicates higher potency.[1]

CompoundHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Selectivity Index (SI)*
Core-EtCN > 100 µM (Inactive)> 100 µM> 100 µMN/A
Deriv-A (Aryl) 14.2 ± 1.218.5 ± 2.122.1 ± 1.82.5
Deriv-B (Vind) 1.00 ± 0.1 1.35 ± 0.2 2.54 ± 0.3 > 10
Deriv-C (Tz) 15.6 ± 0.911.3 ± 0.819.4 ± 1.54.2
Doxorubicin (Ref)0.5 - 1.20.8 - 1.51.1 - 2.0Low

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 indicates good selectivity.

Key Insights:

  • The "Warhead" Effect: The Core-EtCN is virtually inactive, confirming that the piperazine-acetonitrile fragment alone is insufficient for cytotoxicity. It requires conjugation to a pharmacophore (like Vindoline) or cyclization to a tetrazole to engage biological targets.

  • Potency Driver: Deriv-B (Vindoline conjugate) exhibits nanomolar to low-micromolar potency, comparable to Doxorubicin.[2] The piperazine linker improves the solubility and bioavailability of the Vindoline moiety.

  • Bioisosterism: Converting the nitrile to a tetrazole (Deriv-C ) improves potency by ~10-fold compared to the linear nitrile, likely due to enhanced hydrogen bonding with the Bcl-2 protein pocket.

Mechanism of Action & SAR Visualization

The cytotoxicity of these derivatives is not random; it follows a specific signaling cascade. The most potent derivatives (Class B and C) function by modulating the Bcl-2 family proteins , shifting the balance toward apoptosis.

Signaling Pathway Diagram

The following diagram illustrates how the active derivatives trigger cell death via the Intrinsic Mitochondrial Pathway.

ApoptosisPathway Drug Piperazine Derivative (Deriv-B / Deriv-C) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Drug->Bax Upregulates Bcl2->Bax Normally Inhibits Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action.[1][3][4][5] Active piperazine derivatives inhibit anti-apoptotic Bcl-2, releasing Bax to permeabilize mitochondria (MOMP), leading to caspase-dependent cell death.

Structure-Activity Relationship (SAR) Analysis

The "acetonitrile" tail is the critical pivot point for optimization.

  • Nitrile Retention (CN): Maintains low molecular weight but low potency. Useful only if the N-substituent is highly lipophilic (e.g., fluorophenyl).

  • Nitrile Reduction (

    
    ):  Increases basicity. Often leads to "lysosomotropic trapping"—accumulation in acidic lysosomes—which can enhance toxicity but reduce specificity.
    
  • Nitrile Cyclization (Tetrazole): The optimal modification. The tetrazole ring mimics a carboxylic acid but with better membrane permeability, significantly enhancing the Selectivity Index .

References
  • Cytotoxic Activity of Piperazin-2-One-Based Structures. MDPI Molecules.

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI Pharmaceuticals.

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives. Journal of Medicinal Chemistry.

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate.

  • Safety Data Sheet: Acetonitrile. Sigma-Aldrich.

Sources

Safety Operating Guide

2-(4-Ethylpiperazin-1-yl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-(4-Ethylpiperazin-1-yl)acetonitrile , designed for researchers and safety officers.[1][2][3][4][5] It synthesizes chemical safety logic with regulatory compliance standards (RCRA/EPA) to ensure zero-incident operations.

Executive Safety Summary

  • Compound Class:

    
    -Amino Nitrile / Piperazine Derivative.[2][5]
    
  • Primary Hazards: Acute toxicity (oral/inhalation), skin sensitization, and potential HCN liberation upon contact with strong acids.[5]

  • Disposal Method: High-temperature incineration (Fuel Blending) via a licensed hazardous waste contractor.[2][3][5]

  • Critical Prohibition: NEVER dispose of this compound down the drain. NEVER mix with acidic waste streams.

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream based on the compound's functional groups.[5]

FeatureHazard ClassOperational Implication
Nitrile Group (-CN) Reactive / ToxicAcid Incompatibility: In the presence of strong acids, organic nitriles can hydrolyze or decompose, potentially releasing Hydrogen Cyanide (HCN) gas.[1][2][3][4][5]
Piperazine Ring Corrosive / SensitizerBasic nitrogen atoms make the compound alkaline.[4][5] It may cause allergic skin reactions or respiratory sensitization.
Physical State Liquid or Low-Melting SolidLikely combustible.[2][4][5][6][7][8][9] Flash point >60°C (estimated).[5] Treat as Ignitable Waste (D001) if in organic solvent solution.[5]

Waste Segregation & Handling Protocols

Proper segregation is the primary defense against unplanned chemical reactions in waste containers.[5]

A. The "No-Acid" Rule

Because 2-(4-Ethylpiperazin-1-yl)acetonitrile is an


-amino nitrile, it possesses a basic center (piperazine) and a nitrile group.[1][2][3][4][5]
  • Risk: Mixing this waste with acidic waste (e.g., HCl, H₂SO₄) can protonate the amine and potentially catalyze the hydrolysis of the nitrile, evolving toxic gases or generating heat.[4][5]

  • Action: Segregate strictly into Basic/Alkaline Organic Waste streams.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2][3][5] Avoid metal containers if the waste is corrosive (pH > 12.5).[5]

  • Labeling: Must be labeled "Hazardous Waste - Organic Alkali" .[2][5]

  • Venting: Use vented caps (e.g., Nalgene® Eco-Funnel) if the waste solution contains volatile solvents, to prevent pressure buildup.[5]

Disposal Workflow: From Bench to Incinerator

The following decision tree illustrates the critical logic for segregating this specific chemical waste.

WasteSegregation Start Waste: 2-(4-Ethylpiperazin-1-yl)acetonitrile CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Substance (Solid/Liquid) CheckState->Pure Solution Dissolved in Solvent CheckState->Solution StreamA Stream A: Solid Hazardous Waste (Pack in Drum) Pure->StreamA CheckSolvent Identify Solvent Type Solution->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) CheckSolvent->NonHalogenated AcidCheck CRITICAL CHECK: Is Acid Present? Halogenated->AcidCheck NonHalogenated->AcidCheck StreamB Stream B: Halogenated Organic Waste StreamC Stream C: Non-Halogenated Organic Waste (Preferred for Fuel Blending) Neutralize Neutralize Acid Separately Before Combining AcidCheck->Neutralize Yes (Risk of HCN) Proceed Proceed to Accumulation AcidCheck->Proceed No Neutralize->Proceed Proceed->StreamB If Halogenated Proceed->StreamC If Non-Halogenated

Figure 1: Decision logic for segregating piperazine-nitrile waste streams to prevent incompatibility incidents.

Detailed Procedures

Scenario A: Small-Scale Laboratory Disposal (< 1 Liter)
  • Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety glasses).[5][10] Work inside a chemical fume hood.

  • Collection:

    • Pour the waste into a designated "Non-Halogenated Organic Waste" container (assuming dissolved in solvents like Methanol or DMSO).[5]

    • If dissolved in Dichloromethane (DCM), use the "Halogenated Organic Waste" container.[5]

  • Labeling:

    • List all constituents.[5][7] Explicitly write "Contains Nitriles" and "Piperazine Derivatives" on the tag.[5]

    • Example Tag: Waste Methanol (90%), 2-(4-Ethylpiperazin-1-yl)acetonitrile (10%).[1][2][3][4][5] Hazard: Flammable, Toxic, Irritant.[1][3][4][5][8]

Scenario B: Pure Substance Disposal (Expired/Unused Reagent)[1][3]
  • Packaging: Do not empty the original container if it is stable. Keep the lid tightly sealed.

  • Overpacking: Place the original container inside a clear plastic zip-lock bag to contain potential leaks.

  • Lab Pack: Place the bagged container into a larger "Lab Pack" drum (usually 5-gallon or 55-gallon poly drum) managed by your EHS department.[2][3][5]

  • Documentation: Mark the inventory sheet for the Lab Pack with the full chemical name and CAS number (if available, or use the CAS for the closest analog if permitted by internal policy, clearly noting it is a derivative).[5]

Scenario C: Spill Cleanup (Emergency Response)
  • Minor Spill (< 100 mL):

    • Evacuate the immediate area.[5]

    • Absorb with vermiculite or a commercial organic spill pad .[5]

    • Do not use acidic absorbents (like some clay-based neutralizers designed for bases) without verifying they are safe for nitriles.[2][5] Use inert absorbent material.[5]

    • Collect soaked material into a wide-mouth jar, seal, and label as hazardous solid waste.[2][5]

    • Clean the surface with soap and water; collect the rinse water as hazardous waste.[5]

Regulatory Compliance (US EPA/RCRA)

While this specific molecule may not be explicitly "Listed" (P or U list), it is regulated under "Characteristic" definitions:

  • Ignitability (D001): If the waste formulation has a flash point < 60°C (140°F).[5][11]

  • Reactivity (D003): Potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5 (though typically stable, this code is precautionary for nitriles).[3][5]

  • Toxicity: Due to the nitrile and piperazine components, it must be treated as toxic.[5]

Final Disposition: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration.[5] Incineration ensures the complete destruction of the cyanide bond (


) and the piperazine ring, converting them to 

,

, and

(scrubbed).[3][4][5]

References

  • National Institutes of Health (NIH) PubChem. Compound Summary: Piperazine Derivatives and Nitrile Safety.[5][1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (D001, D003).[5][1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Reactive Chemicals.[5]

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for 2-(4-Methylpiperazin-1-yl)acetonitrile (Analog).[1][2][3][5][1][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.